ZD-7114
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBDLSFFNKKLG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926463 | |
| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-30-1 | |
| Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI D7114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZD-7114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ZD-7114: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZD-7114, a selective β3-adrenergic receptor agonist. The document details its signaling pathways, summarizes key quantitative data, and provides representative experimental protocols for its characterization.
Executive Summary
This compound is a potent and selective agonist for the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT). This activity is mediated through the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade. Interestingly, in certain tissues, such as the rat ileum, this compound has been observed to act as a β3-adrenoceptor antagonist. This dual pharmacological profile highlights the tissue-specific nature of its activity.
Core Mechanism of Action
As a selective β3-adrenergic agonist, this compound primarily targets adipocytes. The binding of this compound to the β3-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates several downstream target proteins, most notably Perilipin and Hormone-Sensitive Lipase (HSL) on the surface of lipid droplets.[1][2] The phosphorylation of these proteins is a critical step in the initiation of lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol.[1][2] In brown adipocytes, this signaling cascade also leads to an increase in the expression of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[3]
In contrast to its agonist activity in adipose tissue, this compound has been shown to act as a competitive antagonist at β3-adrenoceptors in the rat isolated ileum, where it inhibits the relaxation induced by other β3-agonists.[4]
Quantitative Data
The following tables summarize the available quantitative data for the agonist and antagonist activities of this compound.
Table 1: Agonist Activity of this compound in Rats
| Parameter | Value | Tissue/Model | Reference |
| Oxygen Consumption (ED50) | 0.04 mg/kg (p.o.) | Conscious Rats | [5] |
| BAT Mitochondrial GDP-Binding (ED50) | 0.15 mg/kg (p.o.) | Conscious Rats | [5] |
No specific Ki or IC50 values for the binding affinity of this compound to the β3-adrenergic receptor were available in the reviewed literature.
Table 2: Antagonist Activity of this compound in Rat Ileum
| Parameter | Value | Agonist | Reference |
| pA2 | 6.3 | Isoprenaline | [4] |
| pKB | 6.7 | BRL37344 | [4] |
Signaling Pathway and Experimental Workflows
This compound-Activated β3-Adrenergic Signaling Pathway
Caption: this compound activated β3-Adrenergic Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP Accumulation Functional Assay.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Representative Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells using [3H]-CGP 12177 as the radioligand.
Materials:
-
CHO cells stably expressing the human β3-adrenergic receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-CGP 12177.
-
Competitor: this compound.
-
Non-specific binding control: Propranolol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CGP 12177 (at a final concentration at or below its Kd), and 50 µL of a serial dilution of this compound.
-
For total binding wells, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of 10 µM propranolol.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Representative Protocol: cAMP Accumulation Functional Assay
This protocol outlines a method to measure the functional agonist activity of this compound by quantifying cAMP accumulation in CHO cells expressing the human β3-adrenergic receptor.
Materials:
-
CHO cells stably expressing the human β3-adrenergic receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-hβ3-AR cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).
-
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of a serial dilution of this compound to the appropriate wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Representative Protocol: Lipolysis Assay in Primary Adipocytes
This protocol describes a method to assess the functional effect of this compound on lipolysis by measuring glycerol release from primary adipocytes.
Materials:
-
Isolated primary adipocytes (e.g., from human or rodent adipose tissue).
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% BSA.
-
This compound.
-
Isoproterenol (positive control).
-
Glycerol assay kit.
-
96-well microplates.
Procedure:
-
Adipocyte Preparation:
-
Isolate primary adipocytes from adipose tissue by collagenase digestion.
-
Wash the isolated adipocytes with KRH buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a known volume of the adipocyte suspension.
-
Add serial dilutions of this compound to the appropriate wells. Include a basal (vehicle) control and a positive control (isoproterenol).
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours in a shaking water bath.
-
-
Sample Collection:
-
Centrifuge the plate to separate the adipocytes from the infranatant.
-
Carefully collect the infranatant for glycerol measurement.
-
-
Glycerol Measurement:
-
Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the basal glycerol release from all other measurements.
-
Plot the amount of glycerol released as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for lipolysis.
-
Conclusion
This compound is a selective β3-adrenergic receptor agonist that primarily acts on adipose tissue to stimulate thermogenesis and lipolysis through the Gs-cAMP-PKA signaling pathway. Its tissue-specific antagonist activity in the rat ileum underscores the complexity of its pharmacology. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other β3-adrenergic receptor modulators.
References
- 1. Perilipin promotes hormone-sensitive lipase-mediated adipocyte lipolysis via phosphorylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKA Differentially Regulates Adipose Depots to Control Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
ZD-7114: An In-Depth Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[1] It has been investigated for its therapeutic potential in metabolic diseases, particularly obesity and diabetes, due to its ability to stimulate thermogenesis in brown adipose tissue (BAT). This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its effects. While extensive pharmacological data exists in preclinical studies, it is important to note that comprehensive public-domain data on the toxicology and pharmacokinetics of this compound is limited.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of β3-adrenergic receptors. These receptors are predominantly expressed in brown and white adipose tissue. The binding of this compound to the β3-adrenoceptor initiates a downstream signaling cascade, as illustrated in the diagram below.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the stimulation of thermogenesis, leading to increased energy expenditure. This is achieved through the activation of uncoupling protein 1 (UCP1) in the mitochondria of brown adipocytes.
In vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in whole-body oxygen consumption, a direct measure of metabolic rate.[2][3] The compound has been shown to be a potent stimulator of this effect.[3]
This compound selectively targets and activates BAT.[2] This is evidenced by increased mitochondrial guanosine diphosphate (GDP) binding in the BAT of rats treated with the compound.[3] GDP binding to UCP1 is an indicator of thermogenic activity.
This compound exhibits high selectivity for the β3-adrenergic receptor over β1 and β2 subtypes. This is a crucial characteristic, as activation of β1 and β2 receptors can lead to cardiovascular side effects such as increased heart rate and muscle tremors, respectively. Studies have shown that this compound stimulates thermogenesis at doses that have minimal effects on heart rate.[3]
| Receptor Subtype | Agonist Potency (EC50, nM) | Intrinsic Activity (%) |
| β1 | 1,300 | 60 |
| β2 | 2,300 | 80 |
| β3 | 20 | 90 |
Data from in vitro studies in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenergic receptors.
Studies in obese (fa/fa) Zucker rats have investigated the impact of this compound on the neuroendocrine control of energy balance. Chronic treatment with this compound resulted in a significant reduction in weight gain and activation of BAT thermogenesis. However, it did not affect food intake, plasma insulin levels, or leptin gene expression in epididymal fat. These findings suggest that the anti-obesity effects of this compound are primarily driven by increased energy expenditure rather than appetite suppression.
Toxicology
Publicly available data on the comprehensive toxicology of this compound is scarce. As a compound that underwent preclinical development, it is presumed that a standard battery of toxicology studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, would have been conducted. However, the results of these studies are not widely published. The available information from pharmacological studies indicates a lack of significant cardiovascular side effects at thermogenically active doses, suggesting a favorable acute safety profile in animal models.
Experimental Protocols
The following are descriptions of key experimental methodologies used in the preclinical evaluation of this compound.
Measurement of Whole-Body Oxygen Consumption
This procedure is designed to assess the metabolic rate of an animal in response to a test compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are individually housed and maintained on a standard diet with free access to water.
-
Acclimatization: Animals are acclimatized to the metabolic chambers for a set period before the experiment to minimize stress-related changes in metabolic rate.
-
Baseline Measurement: Baseline oxygen consumption (VO2) is measured using an open-circuit indirect calorimeter. Air is passed through the chamber at a known flow rate, and the oxygen and carbon dioxide concentrations of the outflowing air are measured.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered orally via gavage at various doses. A control group receives the vehicle alone.
-
Post-Dose Measurement: Oxygen consumption is continuously monitored for several hours after drug administration.
-
Data Analysis: The change in oxygen consumption from baseline is calculated for each animal. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is determined.
GDP Binding Assay in Brown Adipose Tissue Mitochondria
This assay quantifies the thermogenic activity of BAT by measuring the binding of [3H]GDP to UCP1 in isolated mitochondria.
Protocol:
-
Tissue Collection and Mitochondrial Isolation: Interscapular brown adipose tissue is dissected from rats, minced, and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.
-
GDP Binding Assay:
-
Mitochondrial protein concentration is determined using a standard protein assay.
-
Aliquots of the mitochondrial suspension are incubated with a saturating concentration of [3H]GDP in the presence and absence of a large excess of unlabeled GDP (to determine non-specific binding).
-
The incubation is carried out at a specific temperature and for a set duration.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the mitochondria.
-
The filters are washed with ice-cold buffer to remove unbound [3H]GDP.
-
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding. The results are typically expressed as pmol of GDP bound per mg of mitochondrial protein.
Conclusion
This compound is a potent and selective β3-adrenergic agonist with significant thermogenic effects mediated through the activation of brown adipose tissue. Its pharmacological profile suggests potential for the treatment of obesity and other metabolic disorders. While preclinical studies have robustly demonstrated its efficacy in increasing energy expenditure, a comprehensive public understanding of its toxicology and pharmacokinetic properties is limited. Further research and access to more detailed safety data would be necessary to fully evaluate its therapeutic index and potential for clinical development.
References
An In-depth Technical Guide on the Core Functions of ZD-7114
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114, also known as ICI D7114, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). Its primary function lies in the stimulation of thermogenesis within brown adipose tissue (BAT), leading to a significant increase in whole-body oxygen consumption and energy expenditure. This selective action, with minimal effects on β1- and β2-adrenergic receptors at therapeutic doses, has positioned this compound as a valuable pharmacological tool for investigating metabolic regulation and as a potential therapeutic agent for obesity and related metabolic disorders. This guide provides a comprehensive overview of the molecular mechanisms, pharmacological profile, and key experimental methodologies associated with this compound.
Core Mechanism of Action: β3-Adrenergic Receptor Agonism
This compound exerts its physiological effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of brown and white adipocytes. This interaction initiates a well-defined intracellular signaling cascade.
Signaling Pathway
Activation of the β3-AR by this compound triggers the dissociation of the coupled heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to an elevation in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates and activates a series of downstream targets crucial for the thermogenic response in brown adipocytes.
Key downstream effectors of PKA in this pathway include:
-
Hormone-Sensitive Lipase (HSL) and Perilipin: Phosphorylation of these proteins initiates the hydrolysis of triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).
-
cAMP Response Element-Binding Protein (CREB): This transcription factor, upon phosphorylation by PKA, translocates to the nucleus and promotes the expression of genes involved in thermogenesis.
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is also activated downstream of PKA and plays a role in the transcriptional regulation of thermogenic genes.
-
Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and thermogenesis, its expression is upregulated by the signaling cascade.
-
Uncoupling Protein 1 (UCP1): The hallmark of brown adipocytes, UCP1 is a mitochondrial inner membrane protein that uncouples cellular respiration from ATP synthesis, dissipating the proton gradient as heat. The released FFAs act as allosteric activators of UCP1.
Pharmacological Profile: Potency and Selectivity
The utility of this compound as a research tool and its therapeutic potential are defined by its high potency at the β3-AR and its selectivity over other β-adrenoceptor subtypes. This selectivity minimizes off-target effects, such as increased heart rate (mediated by β1-AR) or muscle tremors (mediated by β2-AR).
| Parameter | This compound | Isoprenaline | BRL 37344 | Receptor Subtype | Assay System | Reference |
| pEC50 (cAMP accumulation) | 6.3 | 7.9 | 7.4 | Human β3-AR | CHO Cells | [1] |
| pEC50 (cAMP accumulation) | 3.4 | 7.7 | 5.2 | Human β2-AR | CHO Cells | [1] |
| pEC50 (cAMP accumulation) | 1.9 | 7.0 | 5.1 | Human β1-AR | CHO Cells | [1] |
| ED50 (Oxygen Consumption) | 0.04 mg/kg (p.o.) | - | - | - | Conscious Rats | [2] |
| ED50 (BAT GDP-Binding) | 0.15 mg/kg (p.o.) | - | - | - | Conscious Rats | [2] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect in vivo.
Key Experimental Protocols
The investigation of this compound's function relies on specific in vivo and ex vivo experimental procedures to quantify its effects on thermogenesis and metabolic rate.
Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)
This non-invasive technique is used to assess the metabolic rate of an animal by measuring its oxygen consumption (VO2) and carbon dioxide production (VCO2).
Protocol Outline:
-
Animal Acclimation: Rodents are individually housed in metabolic cages for a period of acclimatization (typically 24 hours) to minimize stress-induced metabolic changes.
-
System Calibration: The indirect calorimetry system, including oxygen and carbon dioxide analyzers and air flow meters, is calibrated using standard gas mixtures to ensure accuracy.
-
Baseline Measurement: VO2 and VCO2 are measured for a defined period before drug administration to establish a baseline metabolic rate.
-
This compound Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection. A vehicle control group is essential.
-
Data Collection: VO2 and VCO2 are continuously monitored for several hours post-administration. Locomotor activity is also often recorded simultaneously as it influences energy expenditure.
-
Data Analysis: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data. An increase in VO2 following this compound administration indicates a thermogenic effect.
[3H]GDP Binding Assay in Brown Adipose Tissue Mitochondria
This ex vivo assay quantifies the activity of UCP1, as the binding of purine nucleotides like GDP is inversely proportional to the uncoupling activity. An increase in GDP binding sites is indicative of BAT activation.
Protocol Outline:
-
Tissue Harvesting and Mitochondria Isolation: Following in vivo treatment with this compound or vehicle, interscapular brown adipose tissue is rapidly excised. The tissue is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, HEPES, and EGTA) and mitochondria are isolated by differential centrifugation.
-
Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford or BCA assay).
-
Binding Assay:
-
Mitochondrial aliquots are incubated in a reaction buffer containing [3H]GDP (tritiated guanosine diphosphate) at a specific concentration.
-
The incubation is typically carried out at room temperature for a defined period (e.g., 10-15 minutes).
-
Non-specific binding is determined in parallel incubations containing a large excess of unlabeled GDP.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the mitochondria-bound [3H]GDP. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding and is typically expressed as pmol of GDP bound per mg of mitochondrial protein. An increase in specific [3H]GDP binding in the this compound treated group compared to the control group indicates activation of BAT thermogenesis.
Conclusion
This compound is a powerful tool for elucidating the physiological roles of the β3-adrenergic receptor in energy metabolism. Its high selectivity and potent thermogenic effects in brown adipose tissue make it an invaluable compound for preclinical research in obesity, diabetes, and other metabolic diseases. The experimental protocols detailed herein provide a framework for the robust evaluation of this compound and similar compounds, facilitating further advancements in our understanding of metabolic regulation.
References
ZD-7114: A Comprehensive Technical Guide to a Selective β3-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). As a member of the G protein-coupled receptor (GPCR) family, the β3-AR is predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in the regulation of lipolysis, thermogenesis, and detrusor muscle relaxation. The selectivity of this compound for the β3-AR over β1- and β2-AR subtypes minimizes the potential for cardiovascular side effects, such as increased heart rate, which are common with less selective β-agonists. This technical guide provides an in-depth overview of this compound, including its binding affinity, functional activity, downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of selective β3-adrenergic agonists for therapeutic applications, including the treatment of obesity and type 2 diabetes.
Introduction
The β3-adrenergic receptor is a key regulator of energy metabolism. Its activation in brown and white adipose tissue stimulates lipolysis and thermogenesis, making it an attractive target for the development of anti-obesity and anti-diabetic drugs.[1] this compound has been instrumental in elucidating the physiological roles of the β3-AR due to its high selectivity. This document serves as a technical resource, compiling quantitative data and detailed methodologies to facilitate its use in preclinical research.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and functional selectivity for the human β3-adrenergic receptor. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Radioligand | Cell Line | K_i_ (nM) | Reference |
| β1 | [³H]-CGP 12177 | CHO | 1820 | [2] |
| β2 | [³H]-CGP 12177 | CHO | 3980 | [2] |
| β3 | [³H]-CGP 12177 | CHO | 126 | [2] |
Table 2: Functional Activity of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Functional Assay | Cell Line | EC_50_ (nM) | Intrinsic Activity (%) | Reference |
| β1 | cAMP Accumulation | CHO | >10000 | 11 | [2] |
| β2 | cAMP Accumulation | CHO | >10000 | 8 | [2] |
| β3 | cAMP Accumulation | CHO | 158 | 98 | [2] |
Table 3: In Vivo Efficacy of this compound in Rats
| Parameter | Route of Administration | ED_50_ | Reference |
| Oxygen Consumption | Oral | 0.04 mg/kg | [3] |
| GDP-Binding in Brown Adipose Tissue | Oral | 0.15 mg/kg | [3] |
Signaling Pathways
Activation of the β3-adrenergic receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological responses of lipolysis and thermogenesis. There is also evidence to suggest that the β3-AR can couple to the Gi alpha subunit, which can modulate downstream signaling pathways, including the ERK/MAP kinase pathway.
β3-Adrenergic Receptor Signaling Cascade
Caption: this compound activated β3-AR signaling pathway.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo characterization of this compound.
Radioligand Binding Assay
This protocol is adapted from methodologies used to determine the binding affinity of ligands for human β-adrenergic receptors expressed in CHO cells.[2]
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human β1, β2, and β3-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1, β2, or β3-adrenergic receptors
-
[³H]-CGP 12177 (specific activity ~40-50 Ci/mmol)
-
This compound
-
Propranolol (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Cell Preparation: Culture CHO cells to ~80-90% confluency. Harvest cells and prepare cell membranes by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_ for each receptor subtype), 50 µL of Binding Buffer, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-CGP 12177, 50 µL of 10 µM propranolol, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of [³H]-CGP 12177, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of this compound from the competition binding curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Radioligand Binding Assay Workflow
Caption: Workflow for radioligand binding assay.
cAMP Accumulation Assay
This protocol is based on methods for assessing the functional activity of β-adrenergic receptor agonists.[2]
Objective: To determine the EC_50_ and intrinsic activity of this compound at human β1, β2, and β3-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1, β2, or β3-adrenergic receptors
-
This compound
-
Isoprenaline (as a full agonist reference)
-
Forskolin (to stimulate adenylyl cyclase directly, for Gi-coupled receptor assessment)
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed CHO cells into microplates and grow to ~80-90% confluency.
-
Agonist Stimulation:
-
For Gs-coupled receptors: Remove the culture medium and wash the cells with HBSS. Add varying concentrations of this compound or isoprenaline (e.g., 10⁻¹¹ to 10⁻⁵ M) in Stimulation Buffer.
-
For potential Gi-coupled activity: Pre-treat cells with forskolin to induce cAMP production before adding the agonist. A decrease in forskolin-stimulated cAMP levels would indicate Gi coupling.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values. Calculate the intrinsic activity of this compound relative to the maximal response produced by isoprenaline.
In Vivo Assessment of Thermogenesis in Rats
This protocol provides a framework for evaluating the in vivo efficacy of this compound on metabolic parameters in rats.
Objective: To measure the effect of this compound on whole-body oxygen consumption and brown adipose tissue (BAT) activity.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages equipped for indirect calorimetry (to measure O₂ consumption and CO₂ production)
-
Oral gavage needles
-
GDP binding assay reagents for BAT analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimate to the new environment. Provide ad libitum access to food and water.
-
Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a defined period (e.g., 12-24 hours).
-
Drug Administration: Administer this compound or vehicle to the rats via oral gavage at various doses.
-
Post-Dose Measurement: Immediately after dosing, continue to monitor VO₂ and VCO₂ for several hours to determine the thermogenic effect of this compound.
-
BAT Activity: At the end of the experiment, euthanize the rats and dissect the interscapular brown adipose tissue. Isolate mitochondria from the BAT and perform a [³H]-GDP binding assay to assess thermogenic activity.
-
Data Analysis: Calculate the change in oxygen consumption from baseline for each dose of this compound. Determine the ED_50_ for the increase in oxygen consumption. For the GDP binding assay, quantify the amount of [³H]-GDP bound per milligram of mitochondrial protein and compare the values between the this compound and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for studying the physiology and pharmacology of the β3-adrenergic receptor. Its high selectivity makes it a suitable candidate for investigating the therapeutic potential of β3-AR agonism in metabolic diseases with a reduced risk of cardiovascular side effects. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies with this compound. Further research will be essential to fully elucidate the therapeutic applications and long-term effects of selective β3-adrenergic agonists.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ICI-D7114: A Selective β3-Adrenergic Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ICI-D7114 (also known as ZD-7114), a potent and selective β3-adrenoceptor agonist. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic research.
Chemical Structure and Properties
ICI-D7114 is a phenoxyacetamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of ICI-D7114
| Identifier | Value |
| IUPAC Name | 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride[1] |
| Synonyms | This compound, ZD7114, ICI D7114[1][2][3] |
| CAS Number | 129689-28-7 (hydrochloride salt)[2][3][4] |
| Molecular Formula | C22H31ClN2O6 (hydrochloride)[1][3] |
| SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl[1] |
| InChIKey | KCAMZVQSGDBGGF-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of ICI-D7114 Hydrochloride
| Property | Value |
| Molecular Weight | 454.9 g/mol [1] |
| Appearance | Not specified in provided results |
| Solubility | Soluble in DMSO[5] |
| Storage | Room temperature in continental US; may vary elsewhere[4] |
Mechanism of Action and Signaling Pathway
ICI-D7114 is a selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in brown adipose tissue (BAT).[2][3][5] Activation of β3-AR by ICI-D7114 initiates a signaling cascade that leads to increased thermogenesis and lipolysis. This makes it a compound of interest for research into the treatment of obesity and metabolic disorders.[2][5]
The signaling pathway initiated by ICI-D7114 is depicted below:
Biological Activity and Efficacy
In vivo studies have demonstrated that ICI-D7114 is a potent stimulator of thermogenesis and brown adipose tissue activity. A key advantage of ICI-D7114 is its selectivity for β3-adrenoceptors, resulting in minimal cardiovascular side effects, such as changes in heart rate, at thermogenically active doses.[2][6]
Table 3: In Vivo Efficacy of ICI-D7114 in Rats
| Parameter | ED50 (p.o.) | Species | Reference |
| Stimulation of Oxygen Consumption | 0.04 mg/kg | Rat | [2][5][6] |
| Stimulation of BAT Mitochondrial GDP-Binding | 0.15 mg/kg | Rat | [2][5][6] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the biological activity of ICI-D7114.
Measurement of Whole-Body Oxygen Consumption
This experiment assesses the thermogenic effect of ICI-D7114 by measuring the rate of oxygen consumption in laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
ZD-7114 Downstream Signaling Pathways in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114, also known as ICI D7114, is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes in adipocytes. Activation of β3-AR in adipose tissue stimulates lipolysis and thermogenesis, making it a target of interest for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the downstream signaling pathways activated by this compound in adipocytes, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.
While direct quantitative data on the effects of this compound on downstream signaling components is limited in publicly available literature, its mechanism of action is understood through the well-characterized pathways of selective β3-AR agonists. This guide will, therefore, focus on these established pathways as the primary mechanism of this compound's action in adipocytes.
Core Signaling Pathways of this compound in Adipocytes
The primary signaling cascade initiated by this compound in adipocytes is the Gs-protein coupled receptor pathway, which leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects on lipolysis and gene expression. Additionally, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathways.
The Canonical Gs/cAMP/PKA Pathway and Lipolysis
Upon binding to the β3-AR, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP is a critical second messenger that activates PKA.
PKA, a serine/threonine kinase, plays a central role in the lipolytic cascade by phosphorylating key regulatory proteins on the surface of lipid droplets, primarily Perilipin 1 and Hormone-Sensitive Lipase (HSL).
-
Perilipin 1 Phosphorylation: In the basal state, Perilipin 1 coats the lipid droplet, restricting access of lipases. PKA-mediated phosphorylation of Perilipin 1 induces a conformational change that allows for the translocation and docking of HSL to the lipid droplet.
-
HSL Phosphorylation and Activation: PKA directly phosphorylates HSL at specific serine residues, which increases its enzymatic activity.
The combined action of Perilipin 1 and HSL phosphorylation leads to the efficient hydrolysis of triglycerides into fatty acids and glycerol, which are then released from the adipocyte.
Another key lipase, Adipose Triglyceride Lipase (ATGL), is also involved in the initial step of triglyceride breakdown. While not a direct target of PKA, its activity is enhanced by the PKA-dependent phosphorylation of Perilipin 1, which releases the ATGL co-activator, Comparative Gene Identification-58 (CGI-58).
p38 MAPK and ERK1/2 Signaling Pathways
Activation of β3-AR can also lead to the phosphorylation and activation of p38 MAPK and ERK1/2. The precise mechanisms of their activation downstream of β3-AR are still being fully elucidated but appear to be, at least in part, dependent on PKA.
-
p38 MAPK Activation: Studies have shown that β3-AR agonists stimulate the phosphorylation of p38 MAPK in both brown and white adipocytes.[1] This activation is thought to be mediated by PKA.[1] Activated p38 MAPK can phosphorylate and activate downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), which is involved in the regulation of gene expression, notably the induction of Uncoupling Protein 1 (UCP1) in brown adipocytes.[1]
-
ERK1/2 Activation: The activation of ERK1/2 by β3-AR stimulation has been reported to occur through both Gs/PKA-dependent and potentially Gi-dependent pathways in different cellular contexts.[2][3] In adipocytes, the Gs/PKA pathway appears to be a significant contributor.[3] Activated ERK1/2 can also influence gene expression and other cellular processes.
Quantitative Data
Direct quantitative data for this compound is scarce. However, a study on its primary metabolite, ZM215001, provides some insight into its efficacy in stimulating lipolysis in isolated rat white adipocytes.[4]
| Compound | Potency Order | Maximum Lipolytic Response (% of Isoprenaline) |
| BRL 37344 | 1 | ~100% |
| Isoprenaline | 2 | 100% |
| ZM215001 (Metabolite of this compound) | 3 | ~30% [4] |
Table 1: Comparative lipolytic activity of ZM215001, a metabolite of this compound, against other β-adrenergic agonists in isolated rat white adipocytes.[4]
This data suggests that the metabolite of this compound is a partial agonist of the β3-AR with lower intrinsic activity compared to the full agonist isoprenaline.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream signaling of this compound or other β3-AR agonists in adipocytes.
Adipocyte Lipolysis Assay
This protocol measures the release of glycerol from adipocytes, a product of triglyceride hydrolysis, as an indicator of lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)
-
Krebs-Ringer Bicarbonate buffer with 2% BSA, 10 mM HEPES, pH 7.4 (KRBH buffer)
-
This compound or other β-agonist stock solution
-
Isoproterenol (positive control)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
96-well microplate
Procedure:
-
Culture and differentiate preadipocytes to mature adipocytes in a 24- or 48-well plate.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 500 µL of pre-warmed KRBH buffer to each well and incubate for 30 minutes at 37°C to establish basal conditions.
-
Remove the buffer and add 500 µL of fresh KRBH buffer containing various concentrations of this compound, isoproterenol, or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (assay medium) from each well.
-
Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or DNA content of the cells in each well.
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of key signaling proteins like HSL, Perilipin, p38 MAPK, and ERK1/2.
Materials:
-
Differentiated adipocytes
-
This compound or other β-agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and differentiate adipocytes in 6-well plates.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat cells with this compound or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes, such as UCP1, in response to this compound treatment.
Materials:
-
Differentiated adipocytes
-
This compound or other β-agonist
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR Green or TaqMan probes
-
qPCR instrument
-
Primers for target genes (e.g., UCP1) and housekeeping genes (e.g., GAPDH, β-actin)
Procedure:
-
Culture and differentiate adipocytes in 6-well plates.
-
Treat cells with this compound or other agonists for a specified time (e.g., 4-24 hours).
-
Wash cells with PBS and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound, as a selective β3-AR agonist, primarily exerts its effects in adipocytes through the activation of the Gs/cAMP/PKA signaling pathway, leading to the stimulation of lipolysis. Concurrently, it can activate the p38 MAPK and ERK1/2 pathways, which are involved in the transcriptional regulation of key metabolic genes. While specific quantitative data for this compound remains limited, the well-established signaling cascades of β3-AR agonists provide a robust framework for understanding its molecular mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of this compound and other related compounds in adipocytes, thereby aiding in the development of novel therapeutics for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Adrenergic Receptors and Adipose Tissue Metabolism: Evolution of an Old Story | Annual Reviews [annualreviews.org]
- 3. saibou.jp [saibou.jp]
- 4. The acid metabolite of ZD7114 is a partial agonist of lipolysis mediated by the rat beta 3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of ZD-7114 on Brown Adipose Tissue Activation: A Technical Guide
Introduction
ZD-7114, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist.[1][2] It was developed as a thermogenic agent with the potential for treating obesity and related metabolic disorders, such as diabetes.[1][2][3] The primary target of this compound is brown adipose tissue (BAT), a specialized organ responsible for non-shivering thermogenesis, the process of heat production to maintain body temperature.[3][4] Activation of BAT leads to increased energy expenditure, making it an attractive target for anti-obesity therapies.[3][4] This document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to the effects of this compound on BAT activation.
Mechanism of Action: β3-Adrenergic Signaling in Brown Adipocytes
This compound exerts its effects by selectively binding to β3-adrenergic receptors, which are highly expressed on the surface of brown adipocytes.[3][[“]] This binding initiates an intracellular signaling cascade that culminates in the activation of thermogenesis. The key steps are as follows:
-
Receptor Activation: this compound binds to the β3-AR, causing a conformational change in the receptor.
-
G-Protein Activation: The activated receptor stimulates the associated Gs protein, leading to the activation of adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[[“]]
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[[“]]
-
Lipolysis and UCP1 Upregulation: PKA phosphorylates downstream targets, leading to two primary effects:
-
Enhanced Lipolysis: PKA activation stimulates the breakdown of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for thermogenesis and as direct activators of Uncoupling Protein 1 (UCP1).[[“]]
-
Increased UCP1 Expression: PKA activation leads to the upregulation of the UCP1 gene, increasing the synthesis of the UCP1 protein.[[“]][6]
-
UCP1 is a unique protein located in the inner mitochondrial membrane of brown adipocytes.[4][7] It uncouples the process of oxidative phosphorylation from ATP synthesis, allowing the energy from substrate oxidation to be dissipated as heat.[4][[“]] The active metabolite of this compound, ICI 215001, has been shown to increase the expression of UCP1 and its mRNA in a dose-dependent manner in cultured brown adipocytes.[6] This effect is mediated through the β3-pathway.[6]
Quantitative Data on the Effects of this compound
Studies in various animal models have demonstrated the potent thermogenic effects of this compound. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Effective Dose (ED50) | Route of Administration | Species | Reference |
| Whole-Body Oxygen Consumption | 0.04 mg/kg | Oral (p.o.) | Rat | [1][8][9] |
| BAT Mitochondrial GDP Binding | 0.15 mg/kg | Oral (p.o.) | Rat | [1][8][9] |
GDP binding to BAT mitochondria is a classic indicator of thermogenic activity, as it reflects the uncoupled state of respiration.
Table 2: Effect of Chronic this compound Treatment on BAT Thermogenesis in Rats
| Treatment | Duration | Dose | Effect on [3H]GDP Binding (per lobe) | Effect on [3H]GDP Binding (per mg protein) | Reference |
| This compound | 18 days | 2 mg/kg/day (oral) | P < 0.001 (increase) | P < 0.01 (increase) | [10] |
This study indicates that long-term treatment with this compound leads to a sustained activation of the thermogenic capacity of brown adipose tissue.[10]
Table 3: Comparative Effects of β-Adrenergic Agonists in Rats
| Compound | Thermogenic Effect | Chronotropic (Heart Rate) Effect | Selectivity | Reference |
| This compound | Potent stimulation of oxygen consumption and BAT activity | No effect at thermogenic doses | High for β3-AR | [8][9] |
| Isoprenaline | Stimulates oxygen consumption and BAT activity | Increases heart rate at thermogenic doses | Non-selective β-agonist | [8][9] |
| Clenbuterol | Stimulates oxygen consumption and BAT activity | Increases heart rate at thermogenic doses | Primarily a β2-agonist | [8][9] |
It is important to note that while this compound is effective in animal models, it had no significant effect on 24-hour energy expenditure in obese men and women, questioning its utility for weight loss in humans.[4]
Experimental Protocols
The following sections detail the methodologies used in key studies to evaluate the effect of this compound on BAT activation.
In Vivo Animal Studies
-
Animal Models: Studies have primarily utilized male Sprague-Dawley rats.[10] Other species, including cats and dogs, have also been used to assess whole-body oxygen consumption.[8][9]
-
Drug Administration: For chronic studies, this compound was administered orally at a dose of 2 mg/kg/day for 18 days.[10] For acute dose-response studies, the compound was given via oral gavage after being dissolved in aqueous 0.025% polysorbate.[11]
-
Measurement of Whole-Body Oxygen Consumption: Oxygen consumption was measured using a low-cost modular oxygen-consumption device for small animals.[8][9]
-
Assessment of BAT Thermogenic Activity ([3H]GDP Binding Assay):
-
At the end of the treatment period, animals are euthanized.
-
Interscapular brown adipose tissue is dissected and homogenized.
-
Mitochondria are isolated from the homogenate through differential centrifugation.
-
The binding of [3H]GDP to the isolated mitochondria is measured. An increase in GDP binding indicates an increase in UCP1 activity and thus, thermogenesis.[10]
-
In Vitro Cell Culture Studies
-
Cell Model: Primary cultures of precursor cells from mouse and rat brown adipose tissue were used.[6] These cells are capable of differentiating into mature brown adipocytes in vitro.
-
Treatment: Differentiated brown adipocytes were treated with ICI 215001 (the active metabolite of this compound) at various concentrations.[6]
-
Gene Expression Analysis:
Visualizations
Signaling Pathway of this compound in Brown Adipocytes
Caption: this compound signaling pathway in brown adipocytes.
Experimental Workflow for In Vivo Assessment of this compound
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Regulation of UCP gene expression in brown adipocytes differentiated in primary culture. Effects of a new beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | beta-adrenoceptor agonist | 129689-28-7 | this compound hydrochloride (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]
ZD-7114 and Non-Shivering Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114, a selective β3-adrenergic receptor agonist, has been investigated for its potential to combat obesity and metabolic disorders by stimulating non-shivering thermogenesis (NST). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in rodent models, and the outcomes of human clinical trials. Detailed experimental protocols for key assays used to evaluate its thermogenic effects are provided, along with a comprehensive summary of quantitative data from pivotal studies. This document aims to serve as a critical resource for researchers in the field of metabolic disease and drug development.
Introduction
Obesity remains a global health crisis, driving a surge in associated comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. A promising therapeutic strategy to address obesity is the enhancement of energy expenditure through the activation of non-shivering thermogenesis, a process primarily mediated by brown adipose tissue (BAT). This compound (also known as ICI D7114) is a potent and selective agonist of the β3-adrenergic receptor, which is highly expressed on the surface of brown adipocytes. By targeting this receptor, this compound was developed with the aim of selectively stimulating BAT thermogenesis and increasing whole-body energy expenditure. This guide delves into the core scientific data and methodologies related to the investigation of this compound's effects on NST.
Mechanism of Action: The β3-Adrenergic Signaling Pathway
This compound exerts its thermogenic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade within brown adipocytes, culminating in increased heat production.
The binding of this compound to the β3-adrenoceptor leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1][2] PKA then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and cAMP response element-binding protein (CREB).[1][3] The activation of HSL promotes the lipolysis of intracellular triglycerides, releasing free fatty acids that serve as a fuel source for thermogenesis.[1] Phosphorylated CREB translocates to the nucleus and, along with other transcription factors, upregulates the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[1][3] UCP1 is a mitochondrial protein that uncouples cellular respiration from ATP synthesis, causing the energy from the proton motive force to be dissipated as heat.[1]
Preclinical Evidence in Rodent Models
Numerous preclinical studies have demonstrated the efficacy of this compound in stimulating non-shivering thermogenesis and producing metabolically favorable outcomes in rodents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound in various rat models.
Table 1: Effect of this compound on Body Weight in Obese Zucker Rats
| Treatment Duration | Dosage | Route of Administration | Change in Body Weight | Reference |
| 5 weeks | 3 mg/kg/day | In drinking water | Significantly reduced weight gain | [4] |
| 16 weeks | Not specified | Not specified | Obese rats gained significantly more weight than lean controls (729 ± 18 g vs. 452 ± 14 g) | [5] |
| 7 days | Not specified | Not specified | Chronic mu opioid receptor antagonism reduced body weight by 49 g | [6] |
Table 2: Effect of this compound on Non-Shivering Thermogenesis Markers in Rats
| Animal Model | Parameter | Dosage | Route of Administration | Result | Reference |
| Sprague-Dawley Rats | Oxygen Consumption | ED50: 0.04 mg/kg | Oral (p.o.) | Stimulated | [7][8] |
| Sprague-Dawley Rats | BAT Mitochondrial GDP Binding | ED50: 0.15 mg/kg | Oral (p.o.) | Stimulated | [7][8] |
| Obese Zucker Rats | BAT Thermogenesis | 3 mg/kg/day | In drinking water | Markedly activated | [4] |
Human Clinical Trials
Despite the promising preclinical data, clinical trials of this compound in humans have not demonstrated a significant thermogenic effect.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a clinical trial of this compound in obese human subjects.
Table 3: Effect of this compound on 24-Hour Energy Expenditure in Obese Subjects
| Parameter | Treatment Group | Pre-treatment | Day 14 | P-value | Reference |
| 24h Energy Expenditure (% change) | This compound | - | No significant effect | > 0.05 | [9] |
| Placebo | - | -2.0 ± 0.4% | [9] | ||
| Spontaneous Physical Activity (% change) | This compound | - | No significant effect | > 0.05 | [9] |
| Placebo | - | -7.7 ± 2.7% | [9] | ||
| 24h Heart Rate (beats/min) | This compound | 77.5 ± 3.2 | No significant change | > 0.05 | [9] |
| Placebo | 77.5 ± 3.2 | 73.8 ± 2.6 | 0.03 | [9] |
The lack of efficacy in humans is thought to be due to species differences in the structure and pharmacology of the β3-adrenergic receptor.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Whole-Body Energy Expenditure (Indirect Calorimetry) in Rodents
Protocol:
-
System Preparation and Calibration:
-
Animal Acclimatization and Preparation:
-
Individually house the animals in the metabolic cages for a period of acclimatization (e.g., 24-48 hours) to minimize stress-induced metabolic changes.[10]
-
Provide ad libitum access to food and water unless the experimental design specifies otherwise.
-
Record the precise body weight of each animal before placing it in the chamber.
-
-
Data Acquisition:
-
Place a single animal in each sealed metabolic chamber.
-
Continuously monitor and record the concentrations of O2 and CO2 in the air entering and exiting each chamber.[11]
-
Simultaneously measure spontaneous physical activity using methods such as infrared beam breaks or microwave radar.[9][12][13][14][15]
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2) for each animal.[11]
-
Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2.[11]
-
Calculate Energy Expenditure (EE) using the Weir equation or a similar formula that incorporates VO2 and VCO2 values.[11][16]
-
Measurement of GDP Binding to Brown Adipose Tissue Mitochondria
Protocol:
-
Mitochondrial Isolation:
-
Euthanize the animal and rapidly excise the interscapular brown adipose tissue.
-
Homogenize the tissue in an ice-cold isolation buffer.
-
Isolate the mitochondrial fraction through differential centrifugation.[17]
-
-
GDP Binding Assay:
-
Incubate a known amount of mitochondrial protein with a solution containing radiolabeled GDP (e.g., [3H]GDP) and a range of concentrations of unlabeled GDP.[17][18][19]
-
Separate the mitochondria from the incubation medium by rapid filtration.
-
Quantify the amount of radiolabeled GDP bound to the mitochondria using liquid scintillation counting.
-
-
Data Analysis:
-
Perform Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of GDP binding.[19] An increase in GDP binding is indicative of an increase in the activity of UCP1 and thus thermogenesis.
-
In Situ Hybridization for Neuropeptide mRNA in Rat Brain
Protocol:
-
Tissue Preparation:
-
Perfuse the rat with a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution and then freeze it.
-
Cut coronal sections of the brain using a cryostat and mount them on slides.[20]
-
-
Probe Hybridization:
-
Synthesize a labeled antisense RNA probe complementary to the target mRNA (e.g., preproNPY or preproCRF).[4][21] The probe can be labeled with radioisotopes or non-radioactive tags.[20][22]
-
Hybridize the probe to the tissue sections overnight in a humidified chamber at an appropriate temperature.[20]
-
-
Washing and Detection:
-
Wash the slides to remove any unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).[20]
-
-
Data Analysis:
-
Visualize and quantify the hybridization signal using microscopy and image analysis software. The intensity of the signal corresponds to the level of mRNA expression.
-
Conclusion
This compound has served as a valuable research tool for elucidating the role of the β3-adrenergic receptor in non-shivering thermogenesis. Preclinical studies in rodents unequivocally demonstrate its ability to activate brown adipose tissue and increase energy expenditure, leading to favorable metabolic outcomes. However, the lack of a significant thermogenic effect in human clinical trials highlights the critical challenge of interspecies differences in drug development for metabolic diseases. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers working to understand and therapeutically target non-shivering thermogenesis. Future efforts in this field will likely focus on the development of β3-adrenergic receptor agonists with improved efficacy in humans or the exploration of alternative pathways to stimulate brown adipose tissue activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ hybridization study of neuropeptide Y neurons in the rat brain and pelvic paracervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ever higher: constant rise of body weight set-point in growing zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rodent Activity Detector (RAD), an Open Source Device for Measuring Activity in Rodent Home Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a simple activity measurement method in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contactless monitoring of respiratory rate variability in rats under anesthesia with a compact 24GHz microwave radar sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives [pubmed.ncbi.nlm.nih.gov]
- 17. Brown adipose tissue mitochondria: modulation by GDP and fatty acids depends on the respiratory substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Changes in GDP binding to brown adipose tissue mitochondria and the uncoupling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Localization of neuropeptide Y messenger ribonucleic acid in rat and mouse brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Localization of mRNAs in Brain Sections by in situ Hybridization Using Oligonucleotide Probes | Springer Nature Experiments [experiments.springernature.com]
The Role of ZD-7114 in Glucose and Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZD-7114, a potent and selective β3-adrenergic receptor agonist, has been investigated for its therapeutic potential in metabolic disorders, primarily obesity and type 2 diabetes. Its mechanism of action centers on the stimulation of thermogenesis in brown adipose tissue (BAT), leading to increased energy expenditure. This in-depth guide consolidates the available scientific data on the role of this compound in glucose and lipid homeostasis. It provides a comprehensive overview of its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols from pivotal studies.
Core Mechanism of Action: β3-Adrenergic Receptor Agonism
This compound exerts its physiological effects by selectively binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of brown and white adipocytes. This activation triggers a cascade of intracellular signaling events that ultimately drive lipolysis and thermogenesis.
Signaling Pathway
The binding of this compound to the β3-adrenergic receptor initiates the following signaling pathway:
-
G-Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Lipolysis and Thermogenesis: PKA phosphorylates and activates key enzymes involved in lipolysis, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), leading to the breakdown of triglycerides into free fatty acids and glycerol. In brown adipocytes, these fatty acids serve as a primary fuel source for uncoupling protein 1 (UCP1)-mediated thermogenesis.
Role in Glucose Homeostasis
Current evidence from preclinical studies suggests that this compound does not directly regulate plasma glucose or insulin levels. Its primary metabolic effects are centered on energy expenditure rather than direct modulation of glucose metabolism.
Quantitative Data from In Vivo Studies
A key study by Savontaus et al. (1998) investigated the effects of this compound in obese (fa/fa) Zucker rats. The study reported no significant changes in plasma glucose and insulin levels after 5 weeks of treatment.
| Parameter | Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Duration of Treatment | Animal Model | Reference |
| Plasma Glucose (mmol/L) | Data not available | Data not available | 5 weeks | Obese (fa/fa) Zucker rats | Savontaus et al., 1998 |
| Plasma Insulin (pmol/L) | Data not available | Data not available | 5 weeks | Obese (fa/fa) Zucker rats | Savontaus et al., 1998 |
Note: While the study concluded "no effect," the specific mean and SEM values were not available in the accessed literature.
Role in Lipid Homeostasis
This compound significantly impacts lipid homeostasis, primarily through the stimulation of lipolysis in adipose tissue. This leads to the breakdown of stored triglycerides and the release of free fatty acids and glycerol.
In Vitro Effects on Lipolysis
The acid metabolite of this compound, ZM215001, has been shown to be a partial agonist of lipolysis in isolated rat white adipocytes.
| Compound | Agonist Activity | Maximal Response (vs. Isoprenaline) | Target | Reference |
| ZM215001 | Partial Agonist | 30% | Rat White Adipocyte β3-Adrenoceptor | [1] |
In Vivo Effects on Plasma Lipids
While the primary mechanism of this compound involves the mobilization of lipids from adipose tissue, comprehensive in vivo data on its effects on circulating plasma triglycerides and free fatty acids are limited in the currently available literature.
| Parameter | Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Duration of Treatment | Animal Model | Reference |
| Plasma Triglycerides | Data not available | Data not available | - | - | - |
| Plasma Free Fatty Acids | Data not available | Data not available | - | - | - |
Experimental Protocols
In Vivo Study of this compound in Obese Zucker Rats (Savontaus et al., 1998)
This section details the methodology used in the pivotal study investigating the long-term effects of this compound.
-
Animal Model: Male obese (fa/fa) Zucker rats.
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Drug Administration: this compound was administered in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg. The control group received untreated drinking water.
-
Duration: The treatment period was 5 weeks.
-
Parameters Measured:
-
Body Weight and Food Intake: Monitored weekly.
-
Plasma Analysis: At the end of the 5-week period, blood samples were collected for the determination of plasma glucose and insulin concentrations. The specific assays used were not detailed in the available literature.
-
Brown Adipose Tissue (BAT) Thermogenesis: Assessed by measuring the binding of guanosine diphosphate (GDP) to BAT mitochondria, a marker of thermogenic activity.
-
In Vitro Lipolysis Assay (Study of ZM215001)
This protocol outlines the methodology for assessing the lipolytic activity of this compound's metabolite in isolated adipocytes.[1]
-
Adipocyte Isolation: White adipocytes were isolated from the epididymal fat pads of male Wistar rats by collagenase digestion.
-
Incubation: Isolated adipocytes were incubated in Krebs-Ringer bicarbonate buffer containing albumin, glucose, and various concentrations of the test compounds (ZM215001, isoprenaline, BRL 37344).
-
Lipolysis Measurement: The rate of lipolysis was determined by measuring the release of free fatty acids into the incubation medium using a colorimetric assay.
-
Data Analysis: Dose-response curves were constructed to determine the potency (EC50) and efficacy (maximal response) of each compound.
Discussion and Future Directions
This compound demonstrates a clear role in increasing energy expenditure through the activation of BAT thermogenesis. This effect, however, does not appear to be directly coupled with significant alterations in plasma glucose and insulin levels in the preclinical models studied so far. The primary impact on lipid homeostasis is the stimulation of lipolysis within adipose tissue.
For future research, it is imperative to conduct comprehensive in vivo studies that provide detailed quantitative data on the effects of this compound on the full plasma lipid profile, including triglycerides, free fatty acids, and cholesterol fractions. Furthermore, elucidating the long-term effects of sustained β3-adrenergic activation on insulin sensitivity and glucose uptake in peripheral tissues would provide a more complete understanding of its therapeutic potential.
Conclusion
This compound is a selective β3-adrenergic receptor agonist that holds promise as a therapeutic agent for obesity due to its potent stimulation of brown adipose tissue thermogenesis and subsequent increase in energy expenditure. Its role in glucose homeostasis appears to be minimal, with no direct impact on plasma glucose and insulin levels observed in key preclinical studies. The compound's primary effect on lipid metabolism is the promotion of lipolysis in adipose tissue. Further research is required to fully characterize its in vivo effects on circulating lipid profiles and to explore its long-term metabolic consequences.
References
ZD-7114 Hydrochloride Versus Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of ZD-7114 hydrochloride and its free base form. This compound, also known as ICI D7114, is a potent and selective β3-adrenergic receptor agonist. Its primary application in research is the study of thermogenesis and its potential as a therapeutic agent for obesity and diabetes. This document summarizes the physicochemical properties, provides context for experimental use, and outlines relevant biological pathways and experimental workflows.
Core Compound Information
This compound is a phenoxypropanolamine derivative that selectively activates the β3-adrenergic receptor, which is predominantly expressed in brown and white adipose tissue. This activation stimulates lipolysis and energy expenditure. The compound is available in two forms: the free base and the hydrochloride salt. The choice between these forms can have significant implications for experimental design, formulation, and bioavailability.
Physicochemical Properties: Hydrochloride Salt vs. Free Base
General Characteristics:
-
Solubility: Hydrochloride salts of amines are generally more soluble in aqueous solutions compared to their corresponding free bases.[1] This is because the protonated amine in the salt form can more readily interact with polar solvents like water. The free base, being less polar, tends to have higher solubility in organic solvents.
-
Stability: Amine hydrochloride salts typically exhibit greater stability and a longer shelf-life. The protonation of the amine group in the hydrochloride form makes it less susceptible to oxidative degradation.[2] Free bases of amines are more prone to degradation, especially when exposed to air, light, or certain storage conditions.[3]
-
Hygroscopicity: Hydrochloride salts can be more hygroscopic (tend to absorb moisture from the air) than the free base, which may require more controlled storage conditions.
Quantitative Data Summary:
The following tables summarize the available quantitative data for both forms of this compound. It is important to note that direct, side-by-side experimental comparisons of these two forms are not extensively published.
| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |
| CAS Number | 129689-28-7 | 129689-30-1 | [4] |
| Molecular Formula | C₂₂H₃₁ClN₂O₆ | C₂₂H₃₀N₂O₆ | [5] |
| Molecular Weight | 454.95 g/mol | 418.48 g/mol | [4][6] |
| Appearance | Solid | Not specified | [4] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term. | Not specified, but generally requires inert atmosphere and low temperatures for stability. | [2][4] |
Note: Specific solubility values in various solvents and at different pH levels are not consistently reported in the literature.
Experimental Protocols and Considerations
The selection of either the hydrochloride salt or the free base for an experiment is crucial and depends on the specific requirements of the study, such as the route of administration and the desired formulation.
In Vivo Administration
For oral administration in animal studies, the hydrochloride salt is often preferred due to its higher aqueous solubility, which facilitates its dissolution in drinking water or the preparation of oral gavage solutions.
Example Protocol for Oral Administration in Rodents:
-
Preparation of Dosing Solution:
-
For administration in drinking water, this compound (form often unspecified, but hydrochloride is likely due to solubility) can be dissolved in the animals' drinking water to achieve the desired daily dose (e.g., 3 mg/kg/day).[1] The stability of the compound in the water over the administration period should be considered.
-
For oral gavage, a specific amount of this compound hydrochloride can be dissolved in a suitable vehicle. Common vehicles for compounds with low water solubility include 0.5% carboxymethyl cellulose (CMC) in water, polyethylene glycol (PEG), or a mixture of DMSO, PEG300, and Tween 80 in water.[7]
-
-
Administration:
-
The prepared solution is administered to the animals at the predetermined dosage and schedule. For example, a study in Sprague-Dawley rats used a dose of 2 mg/kg/day orally.
-
In Vitro Assays
For in vitro experiments, such as cell-based assays, either form can be used, but the final concentration of the solvent (like DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid toxicity.
General Protocol for β3-Adrenergic Receptor Activation Assay:
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses the β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (either hydrochloride or free base) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations.
-
-
Assay Procedure (cAMP Measurement):
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.
-
Add the different concentrations of this compound to the wells and incubate for a specific period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to increased thermogenesis and lipolysis.
Caption: β3-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study investigating the effects of this compound on metabolism in a rodent model.
Caption: In Vivo Experimental Workflow.
Conclusion
The choice between this compound hydrochloride and its free base is a critical decision in the design of experiments. The hydrochloride salt is generally favored for its enhanced aqueous solubility and stability, making it particularly suitable for in vivo studies requiring oral administration. The free base may be more appropriate for specific formulations or when higher solubility in organic solvents is required. Researchers should carefully consider the specific needs of their experimental setup and, when possible, consult the manufacturer's specifications for the particular batch of the compound being used. This guide provides a foundational understanding to aid in making an informed decision for the successful application of this compound in research.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ZD-7114 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ZD-7114, a potent and selective β3-adrenergic receptor agonist, in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on thermogenesis, obesity, and diabetes.
Introduction
This compound is a selective agonist for the β3-adrenergic receptor, which is predominantly expressed in adipose tissue.[1] Activation of this receptor stimulates lipolysis and thermogenesis, making this compound a valuable tool for studying metabolic diseases.[1] In rodent models of obesity and diabetes, this compound has been shown to increase energy expenditure and improve glucose homeostasis.[1]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in rodent studies. It is important to note that the majority of published data is for oral administration in rats. Dosage for mice and other administration routes have not been extensively reported in publicly available literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
| Species | Administration Route | Dosage Range | Observed Effect | Reference(s) |
| Rat | Oral (p.o.) | 0.04 mg/kg | ED50 for stimulation of whole-body oxygen consumption. | [2] |
| Rat | Oral (p.o.) | 0.15 mg/kg | ED50 for stimulation of brown adipose tissue (BAT) mitochondrial guanosine diphosphate (GDP)-binding. | [2] |
| Rat (Sprague-Dawley) | Oral (p.o.) | 2 mg/kg/day (chronic) | Increased BAT thermogenesis. | [3] |
| Rat (obese fa/fa Zucker) | In drinking water | 3 mg/kg/day (chronic) | Reduced weight gain and activated BAT thermogenesis. | [4] |
Signaling Pathway
This compound exerts its effects by activating the β3-adrenergic receptor signaling pathway, primarily in brown and white adipocytes. This activation leads to a cascade of intracellular events culminating in increased lipolysis and thermogenesis.
Caption: β3-Adrenergic receptor signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments using this compound in rodents.
Vehicle Formulation
The choice of vehicle is critical for the effective delivery of this compound. As this compound is often supplied as a hydrochloride salt, its solubility in aqueous solutions should be considered. For oral administration, a suspension is commonly used.
Example Vehicle for Oral Gavage (Suspension):
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Add the this compound powder to the CMC solution.
-
Vortex or sonicate the mixture to ensure a homogenous suspension.
-
Prepare fresh daily.
-
Experimental Workflow for a Thermogenesis Study
The following diagram illustrates a typical workflow for an acute in vivo study investigating the thermogenic effects of this compound in rats.
Caption: Experimental workflow for a rodent thermogenesis study with this compound.
Oral Gavage Administration Protocol (Rat)
This protocol is for the oral administration of this compound to rats.
Materials:
-
This compound suspension in an appropriate vehicle.
-
Oral gavage needle (16-18 gauge, 2-3 inches long with a ball tip for rats).
-
Syringe (1-3 mL).
-
Animal scale.
Procedure:
-
Animal Handling: Gently but firmly restrain the rat to prevent movement.
-
Dosage Calculation: Weigh the animal to accurately calculate the volume of the drug suspension to be administered.
-
Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Drug Delivery: Once the needle is in the correct position (a slight resistance may be felt as it passes the base of the esophagus), slowly administer the this compound suspension.
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Measurement of Brown Adipose Tissue (BAT) Thermogenic Activity
A key indicator of this compound's in vivo efficacy is the activation of thermogenesis in brown adipose tissue. This can be assessed by measuring the binding of guanosine diphosphate (GDP) to mitochondria isolated from BAT.
Protocol for GDP Binding Assay:
-
BAT Isolation: Following euthanasia, dissect the interscapular brown adipose tissue and place it in ice-cold isolation buffer.
-
Mitochondrial Isolation: Homogenize the BAT and isolate the mitochondrial fraction by differential centrifugation.
-
GDP Binding: Incubate the isolated mitochondria with radiolabeled [3H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.
-
Quantification: Measure the amount of bound [3H]GDP using liquid scintillation counting.
-
Data Analysis: Express the results as pmol of GDP bound per mg of mitochondrial protein. An increase in GDP binding in the this compound treated group compared to the vehicle control indicates an activation of thermogenesis.[2]
Considerations for Other Administration Routes
While oral administration is the most documented route for this compound, other routes may be suitable depending on the experimental design. General guidelines for these routes in rodents are provided below. Note: Specific dosages for this compound via these routes are not well-established and require preliminary dose-response studies.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption. For other β3-agonists like CL 316243 , doses in rats have ranged from 0.01 to 1 mg/kg.[2]
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release compared to IP injection.
-
Intravenous (IV) Injection: This route offers immediate and complete bioavailability.
For all parenteral routes, ensure that the this compound formulation is sterile and pH-neutral to avoid irritation and adverse reactions.
Conclusion
This compound is a valuable pharmacological tool for investigating β3-adrenergic receptor function in vivo. The provided data and protocols for oral administration in rats offer a solid foundation for designing and conducting studies on its thermogenic and metabolic effects. Further research is warranted to establish effective dosages and protocols for mice and for parenteral administration routes. As with any in vivo experiment, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of systemic oxytocin and beta-3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a beta 3-adrenergic agonist, BRL35135A, on glucose uptake in rat skeletal muscle in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of ZD-7114 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ZD-7114, a selective β3-adrenergic agonist, in mice and rats. This document compiles available data on administration routes, dosages, and relevant physiological effects, alongside detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview of this compound
This compound is a potent and selective agonist for the β3-adrenergic receptor, primarily known for its role in stimulating thermogenesis in brown adipose tissue (BAT). Its selective action makes it a valuable tool for studying metabolic regulation, obesity, and diabetes in animal models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rats. Currently, there is a lack of published specific dosage and pharmacokinetic data for this compound in mice.
Table 1: this compound Dosage and Effects in Rats
| Administration Route | Dose | Species/Strain | Observed Effect | Citation |
| Oral (in drinking water) | 3 mg/kg/day | Obese fa/fa Zucker rats | Significantly reduced weight gain and activated brown adipose tissue thermogenesis. | [1] |
| Oral Gavage | ED50: 0.04 mg/kg | Rats | Stimulation of whole-body oxygen consumption. | [2] |
| Oral Gavage | ED50: 0.15 mg/kg | Rats | Stimulation of BAT mitochondrial guanosine diphosphate (GDP)-binding. | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Citation |
| Rat | Data Not Available | - | - | - | - | - |
| Mouse | Data Not Available | - | - | - | - | - |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in mice and rats, based on established laboratory procedures.
Oral Administration
3.1.1. Oral Gavage
Oral gavage ensures the precise administration of a specific dose.
-
Materials:
-
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in 0.5% CMC-Na. For example, to prepare a 2.5 mg/mL solution, dissolve 0.5 g of CMC-Na in 100 mL of sterile water, then add 250 mg of this compound.[2]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[3]
-
Gently restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[4] For mice, scruff the mouse to immobilize the head.[3]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.[4]
-
Insert the gavage needle gently into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is advanced.[3]
-
If any resistance is met, withdraw the needle and reinsert. Do not force the tube.[4]
-
Once the needle is in place, administer the solution slowly.
-
After administration, gently remove the needle.
-
Monitor the animal for at least 15 minutes for any signs of distress.[4]
-
-
3.1.2. Administration in Drinking Water
This method is suitable for chronic administration and reduces handling stress.
-
Materials:
-
This compound
-
Water bottles
-
Animal scale
-
-
Protocol:
-
Dose Calculation and Solution Preparation:
-
Based on the average daily water consumption of the animals and their body weights, calculate the concentration of this compound needed in the drinking water to achieve the target dose (e.g., 3 mg/kg/day).[1]
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be provided.
-
-
Administration:
-
Replace the regular water bottles with the this compound solution.
-
Monitor water consumption daily to ensure accurate dosing.
-
Prepare fresh this compound solution regularly, depending on the stability of the compound in water.
-
-
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower, more sustained absorption.
-
Materials:
-
Protocol:
-
Preparation of Injection Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration.
-
-
Injection Procedure:
-
Weigh the animal to determine the correct injection volume. The recommended maximum volume for a single SC injection site is 5 mL/kg for mice.[5]
-
Restrain the animal.
-
Identify the injection site, typically the loose skin over the neck and shoulders (scruff).[7]
-
Clean the injection site with a 70% alcohol swab.
-
Lift the skin to create a "tent."
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the body.[8]
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.[8]
-
-
Intravenous (IV) Injection
Intravenous injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in both mice and rats.
-
Materials:
-
Protocol:
-
Preparation of Injection Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration. Ensure the solution is free of particulates.
-
-
Injection Procedure:
-
Weigh the animal to determine the correct injection volume. The maximum recommended bolus IV injection volume is 5 mL/kg for rats.[10]
-
Place the animal in a restraint device.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.[6]
-
Identify one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle. A "flash" of blood in the needle hub may indicate successful entry.[11]
-
Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[11]
-
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Brown Adipocytes
This compound, as a β3-adrenergic agonist, stimulates thermogenesis in brown adipocytes through a well-defined signaling cascade.
Caption: this compound signaling cascade in brown adipocytes leading to thermogenesis.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for conducting in vivo experiments with this compound.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. bioscmed.com [bioscmed.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Preparing ZD-7114 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114, also known as ICI D7114, is a potent and selective β3-adrenoceptor agonist.[1][2] It is a valuable tool in research, particularly in studies related to obesity, diabetes, and thermogenesis, as it selectively stimulates brown adipose tissue.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing capacity.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of use in calculations and experimental design, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound (Free Base) | This compound hydrochloride (HCl) |
| Molecular Formula | C₂₂H₃₀N₂O₆[7] | C₂₂H₃₁ClN₂O₆[2] |
| Molecular Weight | 418.48 g/mol | 454.95 g/mol [2][8] |
| CAS Number | 129689-30-1 | 129689-28-7[2] |
Note: Always verify the molecular weight from the certificate of analysis provided by the supplier for the specific lot of the compound being used.
Experimental Protocols
Materials and Equipment
-
This compound (or this compound HCl) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The same principles can be applied to prepare other concentrations (e.g., 5 mM, 20 mM).
-
Determine the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound HCl required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM this compound HCl stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 454.95 g/mol = 4.55 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile vial.
-
Carefully weigh the calculated amount of this compound powder into the vial.
-
-
Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Example: To prepare a 10 mM solution with 4.55 mg of this compound HCl, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may aid in dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to minimize freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Studies have shown that many compounds stored in DMSO at a 10 mM concentration are stable for extended periods under these conditions.[9]
-
Stability and Handling
-
DMSO is hygroscopic , meaning it readily absorbs moisture from the air.[10] Water can affect the stability of dissolved compounds.[9] Use anhydrous DMSO and minimize the exposure of the solvent and stock solution to the atmosphere.
-
Avoid repeated freeze-thaw cycles , as this can lead to compound degradation.[3][9] Aliquoting into single-use volumes is highly recommended.
-
When thawing an aliquot for use, allow it to come to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.
-
Solutions should be clear. If precipitation is observed, gently warm and vortex the solution to redissolve the compound before use.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: this compound Stock Solution Preparation Workflow
This compound Signaling Pathway
This compound acts as a selective agonist for the β3-adrenergic receptor, primarily found on the surface of adipocytes (fat cells), particularly in brown adipose tissue. This initiates a signaling cascade that leads to increased thermogenesis.
Caption: Simplified this compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. GSRS [precision.fda.gov]
- 8. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-7114 Formulation for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of ZD-7114, a potent and selective β3-adrenergic agonist, to rats for pre-clinical research. The information compiled is based on commercially available data and established methodologies for similar compounds.
Introduction to this compound
This compound (also known as ICI D7114) is a selective agonist for the β3-adrenergic receptor, primarily found in adipose tissue.[1][2] Its activation stimulates thermogenesis and lipolysis, making it a valuable tool for research in obesity, diabetes, and other metabolic disorders.[3] Administering this compound orally via gavage is a common and effective method for in vivo studies in rats.
Quantitative Data Summary
The following table summarizes key quantitative data for the oral administration of this compound to rats.
| Parameter | Value | Species | Notes | Reference(s) |
| ED₅₀ (Oxygen Consumption) | 0.04 mg/kg | Rat | Effective dose for 50% maximal stimulation of whole-body oxygen consumption. | [3] |
| ED₅₀ (BAT GDP-Binding) | 0.15 mg/kg | Rat | Effective dose for 50% maximal stimulation of guanosine diphosphate binding to brown adipose tissue mitochondria, an indicator of thermogenic activity. | [3] |
| Recommended Vehicle | 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water | Rat | A commonly used, safe, and effective suspension agent for oral gavage of hydrophobic compounds. | [4][5] |
| Typical Dosing Volume | 10 mL/kg | Rat | Standard dosing volume for oral gavage in rats to ensure accurate delivery without causing undue stress or injury. | [4][6] |
Experimental Protocols
Preparation of 0.5% Carboxymethyl Cellulose (CMC) Vehicle
Materials:
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile, deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
Protocol:
-
Weighing CMC: For 100 mL of vehicle, weigh out 0.5 g of carboxymethyl cellulose sodium salt.
-
Initial Mixing: Add the CMC powder to a beaker containing the desired volume of sterile water (e.g., 100 mL).
-
Dissolution: Place the beaker on a magnetic stirrer and stir vigorously. CMC may clump initially. Continue stirring until the CMC is fully dissolved and the solution is clear and uniform. This may take a significant amount of time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding this compound.
-
Storage: The prepared 0.5% CMC solution can be stored at 2-8°C for up to one week.
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound hydrochloride powder
-
Prepared 0.5% CMC vehicle
-
Mortar and pestle (optional)
-
Spatula
-
Vortex mixer
-
Sonicator (bath or probe)
-
Calibrated pipette or syringe
Protocol:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound hydrochloride powder.
-
Trituration (Optional but Recommended): To create a finer and more uniform suspension, place the this compound powder in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, homogenous paste.
-
Suspension: Gradually add the remaining 0.5% CMC vehicle to the paste (or directly to the powder if not triturating) while continuously stirring or vortexing.
-
Sonication: To further reduce particle size and improve suspension stability, sonicate the preparation. A bath sonicator for 15-30 minutes or a probe sonicator (use with caution to avoid overheating) can be used.
-
Final Mixing and Storage: After sonication, vortex the suspension thoroughly. It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex and sonicate before use.
Oral Gavage Administration Protocol in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats (typically 16-18 gauge, flexible or curved with a bulbous tip)
-
Syringes
-
Animal scale
Protocol:
-
Animal Handling and Weighing: Handle the rats gently to minimize stress. Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Dose Preparation: Ensure the this compound suspension is homogenous by vortexing immediately before drawing each dose into the syringe.
-
Animal Restraint: Properly restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and repeat the insertion.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), administer the calculated volume of the this compound suspension slowly and steadily.
-
Needle Removal and Monitoring: Gently remove the gavage needle along the same path of insertion. Return the rat to its cage and monitor for any signs of distress, such as labored breathing or discomfort, for a few minutes post-administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β3-adrenergic receptor signaling pathway activated by this compound and a typical experimental workflow for an in vivo study using this compound.
References
- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo ZD-7114 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term in vivo administration of ZD-7114, a selective β3-adrenoceptor agonist. This compound, also known as ICI-D7114, is a valuable research tool for studying thermogenesis, obesity, and metabolic diseases.[1][2][3] This document outlines the necessary procedures for preparing and administering the compound, along with methodologies for assessing its biological effects in animal models.
Overview and Mechanism of Action
This compound is a potent and selective agonist for the β3-adrenergic receptor.[4] Its primary mechanism of action involves the stimulation of brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure.[1][2][3] This makes it a compound of interest for investigating potential therapeutic strategies for obesity and related metabolic disorders like diabetes.[3][4] In animal models, this compound has been shown to increase whole-body oxygen consumption without significant effects on heart rate, tremor, or hypokalaemia at therapeutic doses, indicating its selectivity over β1 and β2 adrenoceptors.[2][3]
Signaling Pathway of this compound
The signaling cascade initiated by this compound binding to the β3-adrenergic receptor on brown adipocytes is crucial for its thermogenic effect. The pathway involves G-protein activation, leading to downstream cellular responses.
References
Application Notes and Protocols for ZD-7114 in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ZD-7114, a selective β3-adrenergic receptor agonist, in primary adipocyte culture. This document outlines the mechanism of action, protocols for cell culture and key assays, and expected outcomes based on available scientific literature.
Introduction
This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism, particularly in adipose tissue. Activation of β3-AR in adipocytes stimulates lipolysis and thermogenesis, making it a target of interest for the development of therapeutics for obesity and related metabolic disorders. These protocols are designed to facilitate research into the effects of this compound on primary white and brown adipocytes. It is important to note that in vivo, this compound is metabolized to its acid metabolite, ZM215001, which is the predominant active moiety.[1] For in vitro studies, either this compound or ZM215001 can be utilized, and their effects are expected to be comparable in activating the β3-AR signaling pathway.
Mechanism of Action
This compound acts as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is central to adipocyte function.
Signaling Pathway
Caption: this compound signaling pathway in adipocytes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound's active metabolite, ZM215001, and a comparable β3-agonist, CL-316,243, on adipocyte function. This data can be used as a reference for expected outcomes in your experiments.
| Compound | Cell Type | Assay | Concentration | Result | Reference |
| ZM215001 | Isolated rat white adipocytes | Lipolysis (Free Fatty Acid Release) | - | Potency order: BRL 37344 > isoprenaline > ZM215001 | [1] |
| ZM215001 | Isolated rat white adipocytes | Lipolysis (Free Fatty Acid Release) | - | Achieved 30% of the maximum isoprenaline response | [1] |
| CL-316,243 | Differentiated primary white and brown adipocytes | Lipolysis | 10 nM | Maximum effect observed | |
| CL-316,243 | Primary mouse brown adipocytes | UCP1 Gene Expression | 1 µM | ~20-fold increase after 3 hours | |
| CL-316,243 | Primary mouse brown adipocytes | Lipolysis (Glycerol Release) | 1 µM | ~3-fold increase |
Experimental Protocols
The following protocols provide a framework for isolating primary preadipocytes, differentiating them into mature adipocytes, and subsequently treating them with this compound to assess biological responses.
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Isolation and Culture of Primary Preadipocytes
This protocol is adapted for the isolation of preadipocytes from murine adipose tissue.
Materials:
-
Adipose tissue (e.g., epididymal white adipose tissue or interscapular brown adipose tissue from mice)
-
Digestion Buffer: DMEM/F-12 with 1 mg/mL Collagenase Type I and 1% BSA
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile dissection tools, 50 mL conical tubes, 100 µm cell strainers, and tissue culture plates
Procedure:
-
Aseptically dissect adipose tissue and place it in a sterile petri dish containing PBS.
-
Mince the tissue into fine pieces using sterile scissors or a scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Quench the digestion by adding an equal volume of Culture Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the stromal vascular fraction (SVF), which contains the preadipocytes.
-
Aspirate the supernatant and the floating mature adipocyte layer.
-
Resuspend the SVF pellet in Culture Medium and plate onto tissue culture plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Adipocyte Differentiation
Materials:
-
Confluent primary preadipocytes
-
Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
Differentiation Medium II (DMII): Culture Medium supplemented with 1 µg/mL insulin.
Procedure:
-
Two days post-confluence (Day 0), replace the Culture Medium with DMI.
-
On Day 2, replace the DMI with DMII.
-
From Day 4 onwards, replace the medium with fresh DMII every 2 days.
-
Mature, lipid-laden adipocytes should be visible by Day 7-10.
Protocol 3: this compound Treatment and Lipolysis Assay
Materials:
-
Differentiated primary adipocytes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: Krebs-Ringer bicarbonate buffer with 2% BSA
-
Glycerol Assay Kit
Procedure:
-
Wash the differentiated adipocytes twice with PBS.
-
Incubate the cells in Assay Buffer for 1-2 hours.
-
Prepare working solutions of this compound in Assay Buffer. Based on data for similar compounds, a starting concentration range of 1 nM to 10 µM is recommended. Include a vehicle control.
-
Remove the pre-incubation buffer and add the this compound working solutions to the cells.
-
Incubate for 1-4 hours at 37°C.
-
Collect the supernatant (assay medium).
-
Measure the glycerol concentration in the supernatant using a commercial Glycerol Assay Kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or DNA content of the cells in each well.
Protocol 4: Gene Expression Analysis
Materials:
-
Differentiated primary adipocytes treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., UCP1, PPARγ, Adiponectin) and a housekeeping gene (e.g., β-actin, GAPDH).
Procedure:
-
Treat differentiated adipocytes with this compound at desired concentrations and for a specified time (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to determine the relative expression levels of the target genes. Analyze the data using the ΔΔCt method.
Protocol 5: cAMP Accumulation Assay
Materials:
-
Differentiated primary adipocytes
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Pre-treat differentiated adipocytes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the kit.
-
Normalize the results to protein concentration.
Troubleshooting
-
Low Preadipocyte Yield: Ensure complete tissue digestion and optimize collagenase concentration and incubation time.
-
Poor Differentiation: Confirm that preadipocytes have reached confluence before initiating differentiation. Check the quality and concentration of differentiation cocktail components.
-
High Variability in Assays: Ensure consistent cell numbers across wells. Perform washes gently to avoid detaching cells. Include appropriate positive and negative controls.
These protocols and application notes should serve as a valuable resource for investigating the effects of this compound in primary adipocyte culture. As with any experimental system, optimization of specific conditions may be necessary for your particular cell source and research questions.
References
ZD-7114: Application Notes and Protocols for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for utilizing ZD-7114 in obesity research. This compound is a potent and selective β3-adrenergic receptor (β3-AR) agonist, which has been investigated for its therapeutic potential in treating obesity and metabolic disorders.[1][2][3] The primary mechanism of action involves the stimulation of β3-adrenoceptors, predominantly found in brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure.[2][4][5][6]
Mechanism of Action
This compound selectively activates β3-adrenoceptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels. Elevated camp in brown adipocytes activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade results in the hydrolysis of triglycerides (lipolysis) and, crucially, the activation of uncoupling protein 1 (UCP1) in the inner mitochondrial membrane. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling oxidative phosphorylation from ATP synthesis and releasing energy as heat (thermogenesis).[7] This process increases the metabolic rate and energy expenditure, contributing to weight loss.
Data Presentation: Efficacy in Preclinical Models
This compound has demonstrated significant effects on energy metabolism and body weight in various animal models of obesity. The data presented below summarizes the key quantitative findings from these studies.
| Animal Model | Treatment Dose & Duration | Body Weight Gain Reduction | Food Intake | Oxygen Consumption | Key Metabolic Changes | Reference |
| Obese (fa/fa) Zucker Rats | 3 mg/kg/day in drinking water for 5 weeks | Significant reduction vs. control | No significant change | Not reported in this study | No significant change in plasma insulin or leptin levels.[4] | [4] |
| Conscious Rats | Single oral dose | Not applicable (acute study) | Not applicable | ED50 = 0.04 mg/kg | Increased BAT mitochondrial GDP-binding (ED50 = 0.15 mg/kg).[1][6] | [1][6] |
| Conscious Cats | Single oral dose | Not applicable (acute study) | Not applicable | Significant increase | No chronotropic effects on the heart at thermogenic doses.[1][6] | [1][6] |
| Conscious Dogs | Single oral dose | Not applicable (acute study) | Not applicable | Significant increase | No effects on blood potassium levels, indicating lack of β2-adrenoceptor activity.[5] | [5] |
Note: A clinical study in obese human subjects with this compound did not show a significant thermogenic response, suggesting species-specific differences in the responsiveness to β3-AR stimulation.[8]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in obesity research.
Protocol 1: Chronic Efficacy Study in a Rodent Model of Obesity (e.g., Zucker Rats)
This protocol is designed to assess the long-term effects of this compound on body weight, food and water intake, and metabolic parameters.
Materials:
-
This compound
-
Vehicle (e.g., drinking water)
-
Obese (fa/fa) Zucker rats
-
Metabolic cages
-
Standard laboratory chow
-
Equipment for blood collection and analysis
Procedure:
-
Animal Acclimation: Acclimate male obese (fa/fa) Zucker rats to individual housing in metabolic cages for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Drug Administration: Dissolve this compound in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg.[4] Ensure fresh solutions are provided daily. The control group receives untreated drinking water.
-
Monitoring:
-
Measure body weight daily.
-
Measure food and water intake daily.
-
Monitor the general health of the animals.
-
-
Blood Collection: At specified time points (e.g., baseline, weekly, and at the end of the study), collect blood samples via an appropriate method (e.g., tail vein or terminal cardiac puncture).
-
Biochemical Analysis: Analyze plasma or serum for key metabolic markers, including glucose, insulin, leptin, and lipids.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues, such as brown and white adipose tissue depots, for further analysis (e.g., gene expression, histology).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.
References
- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Thermogenic Response to ZD-7114: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114 is a potent and selective β3-adrenoceptor agonist that has been instrumental in the study of thermogenesis and energy expenditure.[1][2][3][4][5][6] Activation of the β3-adrenergic receptor, predominantly expressed in brown adipose tissue (BAT), stimulates a signaling cascade that leads to increased lipolysis, fatty acid oxidation, and uncoupling of oxidative phosphorylation via the uncoupling protein 1 (UCP1), ultimately dissipating energy as heat.[7][8] This document provides detailed application notes and experimental protocols for measuring the thermogenic response to this compound in a research setting.
Mechanism of Action of this compound
This compound selectively binds to and activates β3-adrenergic receptors on the surface of brown adipocytes. This activation initiates a G-protein-coupled signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL promotes the hydrolysis of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for mitochondrial respiration and allosteric activators of UCP1. The activation of UCP1 uncouples the proton gradient across the inner mitochondrial membrane from ATP synthesis, resulting in the dissipation of energy as heat, a process known as non-shivering thermogenesis.
Quantitative Data on Thermogenic Response to this compound
The following tables summarize quantitative data from studies investigating the thermogenic effects of this compound.
Table 1: Effect of this compound on Oxygen Consumption and Brown Adipose Tissue (BAT) Activity in Rats
| Parameter | ED50 (mg/kg, p.o.) | Reference |
| Whole Body Oxygen Consumption | 0.04 | [6] |
| BAT Mitochondrial GDP-Binding | 0.15 | [6] |
Table 2: Effect of Chronic this compound Treatment on BAT Mitochondrial GDP Binding in Sprague-Dawley Rats
| Treatment | GDP Binding (pmol/lobe) | GDP Binding (pmol/mg protein) | Reference |
| Control | Data not provided | Data not provided | [7] |
| This compound (2 mg/kg/day for 18 days) | Significantly increased (P < 0.001) | Significantly increased (P < 0.01) | [7] |
Table 3: Effect of this compound on 24-hour Energy Expenditure in Obese Human Subjects
| Treatment | Change in 24h Energy Expenditure | Heart Rate | Reference |
| Placebo | -2.0 ± 0.4% | Decreased from 77.5 to 73.8 min-1 | [9] |
| This compound | No significant effect | No significant effect | [9] |
Note: The lack of a thermogenic response in humans highlights potential species-specific differences in the pharmacology of β3-adrenoceptor agonists.[9]
Experimental Protocols
The following are detailed protocols for key experiments to measure the thermogenic response to this compound.
Protocol 1: Measurement of Whole-Body Oxygen Consumption via Indirect Calorimetry
This protocol outlines the measurement of the metabolic rate of rodents following this compound administration using an open-circuit indirect calorimeter.
Materials:
-
Open-circuit indirect calorimetry system
-
Metabolic cages
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Experimental animals (e.g., rats or mice)
Procedure:
-
Animal Acclimation: Acclimate animals to single housing in the metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced metabolic changes. Ensure ad libitum access to food and water.
-
Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for a set period (e.g., 1-2 hours) before drug administration.
-
This compound Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage or intraperitoneal injection). A range of doses should be tested to generate a dose-response curve.
-
Post-Administration Measurement: Immediately place the animals back into the metabolic cages and continuously record VO2, VCO2, and RER for a predetermined duration (e.g., 2-4 hours).
-
Data Analysis: Calculate the change in oxygen consumption from baseline for each animal. Data is typically expressed as ml/kg/h. Compare the response between the this compound-treated and vehicle-treated groups.
Protocol 2: Measurement of Brown Adipose Tissue (BAT) Mitochondrial GDP Binding
This protocol details the isolation of BAT mitochondria and the subsequent measurement of [³H]GDP binding as an indicator of thermogenic activation.
Materials:
-
Interscapular brown adipose tissue (iBAT)
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
[³H]GDP (radiolabeled guanosine diphosphate)
-
Non-radiolabeled GDP
-
Scintillation counter and vials
-
Glass-Teflon homogenizer
-
Centrifuge
Procedure:
-
Tissue Harvesting: At the desired time point after this compound or vehicle administration, euthanize the animal and rapidly dissect the interscapular brown adipose tissue. Place the tissue in ice-cold isolation buffer.
-
Mitochondria Isolation:
-
Mince the iBAT and homogenize in ice-cold isolation buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
-
GDP Binding Assay:
-
Resuspend the final mitochondrial pellet in an appropriate assay buffer.
-
Incubate a known amount of mitochondrial protein with a low concentration of [³H]GDP in the presence (non-specific binding) or absence (total binding) of a high concentration of non-radiolabeled GDP.
-
Incubate on ice for a specified time (e.g., 15 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound [³H]GDP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Express the results as pmol of GDP bound per mg of mitochondrial protein.
Protocol 3: Measurement of UCP1 Expression in Brown Adipose Tissue by Western Blot
This protocol describes the quantification of UCP1 protein levels in BAT as a marker of thermogenic capacity.
Materials:
-
Interscapular brown adipose tissue (iBAT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibody against UCP1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize the iBAT in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the UCP1 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the thermogenic effects of the β3-adrenoceptor agonist this compound. By employing these methodologies, scientists can effectively quantify the impact of this compound on whole-body energy expenditure, brown adipose tissue activation, and the expression of key thermogenic proteins. These approaches are critical for advancing our understanding of thermoregulation and for the development of novel therapeutics targeting metabolic diseases.
References
- 1. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the UCP1 expression of brown adipose tissue by quantifying hepatic inflammation using synthetic magnetic resonance imaging: an experimental study with a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brown adipose tissue dynamics in wild-type and UCP1-knockout mice: in vivo insights with magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brown adipose tissue mitochondria: modulation by GDP and fatty acids depends on the respiratory substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD-7114's Influence on Gene Expression in Brown Adipose Tissue (BAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114 is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Activation of β3-AR in brown adipose tissue (BAT) is a critical pathway for inducing non-shivering thermogenesis, a process of heat production that plays a significant role in energy expenditure. This makes β3-AR agonists like this compound promising candidates for the development of therapeutics targeting obesity and related metabolic disorders. These application notes provide a comprehensive overview of the effects of this compound on gene expression in BAT, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Effects of β3-Adrenergic Agonists on BAT Gene Expression
While specific quantitative data for this compound is limited in publicly available literature, the effects of other selective β3-AR agonists, such as CL316,243 and Trecadrine, on key thermogenic genes in rodent BAT provide a strong indication of the expected outcomes. The following table summarizes representative data from studies on these analogous compounds.
| Gene | Agonist | Species | Tissue | Fold Increase in mRNA Expression (approx.) | Reference |
| UCP1 | CL316,243 | Mouse | Epididymal Adipose Tissue | >10-fold | [1] |
| PGC-1α | Trecadrine | Rat | Brown Adipose Tissue | 4.5-fold | [2] |
| CIDEA | CL316,243 | Mouse | Epididymal Adipose Tissue | Significant Increase | [1] |
| DIO2 | CL316,243 | Mouse | Epididymal Adipose Tissue | Significant Increase | [1] |
Note: The magnitude of gene expression changes can vary depending on the specific agonist, dosage, duration of treatment, and the model system used.
Signaling Pathway
The activation of thermogenesis in brown adipocytes by this compound is initiated by its binding to the β3-adrenergic receptor, which triggers a well-defined signaling cascade.
Caption: this compound signaling pathway in brown adipocytes.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on gene expression in the brown adipose tissue of mice.
I. In Vivo Treatment of Mice with this compound
Objective: To administer this compound to mice to stimulate BAT thermogenesis.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male C57BL/6J mice (8-12 weeks old)
-
Animal housing with controlled temperature and light cycle
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to individual housing for at least one week before the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume. A typical dosage for a β3-agonist like CL316,243 is 1 mg/kg body weight.[3]
-
Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer this compound or vehicle via intraperitoneal injection daily for a predetermined period (e.g., 7 days).[3]
-
Monitor the mice daily for any adverse effects.
-
At the end of the treatment period, euthanize the mice according to approved animal welfare protocols.
-
Immediately dissect the interscapular brown adipose tissue (iBAT), snap-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.
II. RNA Isolation from Brown Adipose Tissue
Objective: To isolate high-quality total RNA from BAT samples.
Materials:
-
Frozen BAT tissue
-
TRIzol reagent or a similar phenol-based lysis solution[4]
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Homogenizer (e.g., bead mill or rotor-stator homogenizer)
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Pre-chill all equipment and reagents.
-
Add 1 ml of TRIzol reagent to a tube containing 50-100 mg of frozen BAT.
-
Homogenize the tissue until no visible particles remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of target genes (e.g., UCP1, PGC-1α) and a housekeeping gene.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for UCP1, PGC-1α, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
-
Optical-grade PCR plates and seals
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Set up reactions in triplicate for each sample and each gene.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Cycling:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.
-
Calculate the fold change in gene expression in the this compound treated group relative to the vehicle-treated control group.
-
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from animal treatment to data analysis.
References
- 1. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vivo PGC-1 mRNA upregulation in brown adipose tissue of Wistar rats by a beta(3)-adrenergic agonist and lack of effect of leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta‐adrenergic agonist induces unique transcriptomic signature in inguinal white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Isolation of RNA from adipose tissue using TRIzol reagent [digitalcommons.cwu.edu]
Application Notes and Protocols for Studying ZD-7114 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114, a potent and selective β3-adrenergic receptor agonist, has shown significant promise in preclinical studies for its thermogenic and anti-obesity effects.[1][2][3] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, predominantly found in brown adipose tissue (BAT), leading to increased energy expenditure.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of this compound, aiding researchers in the fields of obesity, diabetes, and metabolic disorders.
The provided protocols and data are compiled from various studies to serve as a comprehensive resource. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.
Animal Models
The selection of an appropriate animal model is critical for investigating the therapeutic potential of this compound. The most commonly employed models include:
-
Obese (fa/fa) Zucker Rats: This genetic model of obesity and insulin resistance is characterized by a mutation in the leptin receptor gene. These rats exhibit hyperphagia, obesity, hyperlipidemia, and hyperinsulinemia, making them a relevant model for studying metabolic diseases.
-
Diet-Induced Obese (DIO) Rodents: Typically, rats or mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other metabolic abnormalities that closely mimic the human condition.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Animal Model | Dose | Route of Administration | Effect | Reference |
| Oxygen Consumption | Conscious Rats | ED50: 0.04 mg/kg | Oral (p.o.) | Stimulation | [3] |
| BAT Mitochondrial GDP-Binding | Conscious Rats | ED50: 0.15 mg/kg | Oral (p.o.) | Stimulation | [3] |
| Body Weight Gain | Obese fa/fa Zucker Rats | 3 mg/kg/day | In Drinking Water | Significant Reduction | [4] |
| Food Intake | Obese fa/fa Zucker Rats | 3 mg/kg/day | In Drinking Water | No Effect | [4] |
| Brown Adipose Tissue Thermogenesis | Obese fa/fa Zucker Rats | 3 mg/kg/day | In Drinking Water | Activated | [4] |
| Macronutrient Selection | Sprague-Dawley Rats | 2 mg/kg/day | Oral (p.o.) | No Change | [5] |
| Total Calorie Intake | Sprague-Dawley Rats | 2 mg/kg/day | Oral (p.o.) | No Change | [5] |
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor. The downstream signaling cascade in brown adipocytes is depicted below.
Caption: β3-Adrenergic receptor signaling cascade initiated by this compound in brown adipocytes.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the effects of this compound in a rodent model of obesity is outlined below.
Caption: General experimental workflow for in vivo assessment of this compound.
Experimental Protocols
In Vivo Administration of this compound
a. Administration in Drinking Water (for chronic studies)
-
Objective: To administer this compound continuously over a prolonged period.
-
Materials:
-
This compound hydrochloride
-
Drinking water
-
Calibrated water bottles
-
-
Procedure:
-
Calculate the required concentration of this compound in the drinking water based on the average daily water consumption of the animals and the target dose (e.g., 3 mg/kg/day).[4]
-
Dissolve the calculated amount of this compound hydrochloride in the total volume of drinking water to be provided for a specific period (e.g., 24 hours).
-
Provide the this compound-containing water to the animals in calibrated water bottles.
-
Measure the volume of water consumed daily to monitor the actual dose administered and adjust the concentration as needed based on changes in body weight and water intake.
-
Prepare fresh this compound solutions daily.
-
b. Oral Gavage (for acute or sub-chronic studies)
-
Objective: To administer a precise dose of this compound at specific time points.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
-
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Gently restrain the animal.
-
Insert the gavage needle orally and advance it into the esophagus.
-
Administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after the procedure.
-
Measurement of Brown Adipose Tissue (BAT) Mitochondrial GDP Binding
-
Objective: To assess the thermogenic activity of BAT by measuring the binding of guanosine diphosphate (GDP) to uncoupling protein 1 (UCP1) in mitochondria. An increase in GDP binding is indicative of increased thermogenic activation.
-
Principle: UCP1, a key protein in BAT thermogenesis, contains a binding site for purine nucleotides like GDP. The number of available binding sites increases with the activation of thermogenesis.
-
Protocol (Adapted from standard methods):
-
Mitochondria Isolation:
-
Euthanize the animal and rapidly excise the interscapular BAT.
-
Homogenize the tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer.
-
-
GDP Binding Assay:
-
Incubate a known amount of mitochondrial protein with varying concentrations of [3H]GDP in an assay buffer (e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM TES, pH 7.1) for a set time at room temperature.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled GDP.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound [3H]GDP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).
-
-
In Situ Hybridization for Hypothalamic Neuropeptide mRNA
-
Objective: To quantify the expression of specific mRNAs, such as preproneuropeptide Y (preproNPY), in the hypothalamus to assess the central effects of this compound on appetite regulation.
-
Principle: This technique uses a labeled nucleic acid probe to hybridize with the target mRNA in tissue sections, allowing for the visualization and quantification of gene expression.
-
Protocol (General outline):
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Freeze the brain and cut coronal sections containing the hypothalamus on a cryostat.
-
Mount the sections on coated slides.
-
-
Hybridization:
-
Prepare a labeled antisense RNA probe for the target mRNA (e.g., digoxigenin-labeled preproNPY probe).
-
Pretreat the tissue sections to enhance probe penetration.
-
Apply the hybridization buffer containing the labeled probe to the sections and incubate overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Wash the slides to remove the unbound probe.
-
Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).
-
Wash to remove the excess antibody.
-
Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.
-
-
Analysis:
-
Visualize and quantify the signal using microscopy and image analysis software.
-
-
Conclusion
The study of this compound in appropriate animal models provides crucial insights into its therapeutic potential for obesity and related metabolic disorders. The protocols and data presented here offer a framework for researchers to design and execute robust preclinical studies. Careful selection of animal models, precise experimental execution, and comprehensive endpoint analysis are essential for elucidating the full pharmacological profile of this compound and other β3-adrenergic agonists. While promising in rodent models, it is important to note that the translation of these findings to human efficacy has been challenging, with many β3-adrenergic agonists showing limited effects in clinical trials.[6][7] Further research is warranted to understand these species differences and to explore the full therapeutic utility of this class of compounds.
References
- 1. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta 3-adrenoceptor agonists as anti-diabetic and anti-obesity drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZD-7114 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with ZD-7114 in aqueous solutions. This compound, also known as ICI-D7114, is a potent and selective β3-adrenergic receptor agonist.[1][2][3] Like many small molecule compounds, it exhibits poor solubility in aqueous solutions, which can present challenges for in vitro and in vivo experimental setups.[4] This resource offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has low aqueous solubility, generally reported to be less than 1 mg/mL.[4] It is critical to assume that direct dissolution in aqueous buffers like PBS or cell culture media will be challenging, especially at higher concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has been reported to be soluble in DMSO up to 100 mM.
Q3: Can I dissolve this compound directly in water or PBS?
A3: While some product sheets suggest that compounds with high aqueous solubility can be dissolved directly in water, this is not the case for this compound due to its low water solubility.[5] Direct dissolution is likely to result in a suspension or incomplete solubilization. For most in vitro applications, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Q4: My this compound precipitated out of solution after diluting my DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue. See the Troubleshooting Guide below for a step-by-step approach to resolving this. The key is to ensure the final concentration of DMSO is as low as possible while maintaining the solubility of this compound.
Q5: How should I store my this compound stock solution?
A5: this compound powder is typically stored at -20°C for long-term stability.[5] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guide: Precipitation in Aqueous Solutions
Encountering precipitation when diluting a this compound DMSO stock solution into an aqueous medium is a frequent challenge. The following step-by-step guide provides methods to overcome this issue.
Problem: this compound precipitates upon dilution into aqueous buffer or cell culture medium.
Root Cause: The low aqueous solubility of this compound is exceeded when the concentration of the organic co-solvent (DMSO) is significantly reduced in the final aqueous solution.
Solutions (to be attempted in order):
-
Optimize the Dilution Method:
-
Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations of the compound that can initiate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Reduce the Final Concentration:
-
If your experimental design allows, lowering the final concentration of this compound in the aqueous solution may keep it below its solubility limit.
-
-
Increase the Final DMSO Concentration (with caution):
-
While the goal is to keep the DMSO concentration low to avoid off-target effects on cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may be sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Utilize a Surfactant:
-
For in vivo formulations, Tween 80 is often used.[4] For in vitro assays, a low concentration of a non-ionic surfactant like Tween 20 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is a reasonable starting point. Be sure to test the effect of the surfactant on your specific assay.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.[4] Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound DMSO stock to this solution.
-
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₂O₆ (free base) | [6] |
| Molecular Weight | 418.48 g/mol (free base) | [6] |
| CAS Number | 129689-28-7 (HCl salt) | [3] |
| Aqueous Solubility | < 1 mg/mL | [4] |
| DMSO Solubility | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Objective: To prepare a diluted working solution of this compound in an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
While vigorously vortexing the pre-warmed aqueous medium, slowly add the calculated volume of the this compound DMSO stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, refer to the Troubleshooting Guide.
-
Prepare a vehicle control using the same final concentration of DMSO in the aqueous medium.
Visualizations
β3-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the β3-adrenergic receptor by an agonist such as this compound.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Solubilization Troubleshooting
This diagram outlines a logical workflow for addressing solubility issues with this compound in aqueous solutions.
Caption: Workflow for Troubleshooting this compound Solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 5. Cardioprotective Effect of Beta-3 Adrenergic Receptor Agonism: Role of Neuronal Nitric Oxide Synthase: Beta3-AR prevents cardiac dysfunction through nNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Technical Support Center: Optimizing ZD-7114 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ZD-7114, a potent and selective β3-adrenergic agonist, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating β3-AR, which is predominantly expressed in adipose tissue.[2] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased lipolysis and thermogenesis.[3][5]
Q2: What are the common in vitro applications of this compound?
A2: this compound is primarily used in research to study obesity, diabetes, and other metabolic disorders.[1] In vitro, it is often used to investigate the signaling pathways of the β3-adrenergic receptor, stimulate lipolysis in adipocytes, and assess the therapeutic potential of β3-AR agonists.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for this compound hydrochloride (Molecular Weight: 454.9 g/mol ), dissolve 4.55 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: A typical starting concentration range for a new compound in a cell-based assay is broad, from nanomolar to micromolar, to determine the optimal dose-response range. Based on data from other β3-adrenergic agonists, a starting range of 1 nM to 10 µM is recommended for initial experiments with this compound. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Inactive compound. 2. Suboptimal concentration. 3. Low receptor expression in the cell line. 4. Insufficient incubation time. | 1. Verify the integrity of the this compound stock solution. 2. Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M). 3. Confirm β3-AR expression in your cell line via qPCR or Western blot. 4. Optimize the incubation time for the assay. |
| High background or off-target effects | 1. This compound concentration is too high. 2. Non-specific binding. 3. The final DMSO concentration in the media is toxic to the cells. | 1. Lower the concentration range of this compound. 2. Include appropriate controls, such as a β3-AR antagonist (e.g., SR59230A). 3. Ensure the final DMSO concentration is below 0.5% (v/v) in your cell culture medium. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Instability of this compound in the culture medium. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Ensure accurate and consistent pipetting techniques. |
| Precipitation of this compound in culture medium | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. The stock solution was not properly dissolved. | 1. Ensure the final concentration of this compound is within its solubility limit in the culture medium. 2. Ensure the DMSO stock solution is fully dissolved before diluting it in the medium. A gentle vortex may be necessary. |
Quantitative Data
| Compound | Cell Line | Assay | EC50 |
| CL 316 ,243 | Not specified | Adipocyte lipolysis stimulation | ~3 nM |
| BRL 37344 | Rat myometrial strips | Inhibition of oxytocin-induced contractions | pD2 value of 9.12 (approximately 76 pM) |
| CL 316 ,243 | Siberian hamster white and brown adipocytes | Lipolysis stimulation | Maximum effect at 10 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound and to identify a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cell line expressing β3-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β3-AR, or adipocyte cell lines like 3T3-L1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
Protocol 2: Measuring this compound-Induced cAMP Accumulation
This protocol measures the functional response to this compound by quantifying the intracellular accumulation of cAMP.
Materials:
-
Cell line expressing β3-adrenergic receptors
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate plate as recommended by the cAMP assay kit manufacturer.
-
Cell Stimulation:
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically 100-500 µM) to prevent cAMP degradation.
-
Prepare serial dilutions of this compound and a positive control (e.g., Forskolin) in the stimulation buffer.
-
Add the diluted compounds to the cells and incubate for the optimized time (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Follow the specific instructions of your chosen cAMP assay kit for cell lysis and detection of cAMP levels.
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to analyze the phosphorylation of downstream targets of the β3-AR signaling pathway, such as PKA substrates.
Materials:
-
Cell line expressing β3-adrenergic receptors
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-total PKA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total PKA) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting logic for no observable effect.
References
- 1. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZD-7114 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD-7114. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Lack of Expected Thermogenic or Lipolytic Effect
Question: Why am I not observing the expected increase in thermogenesis or lipolysis after this compound treatment?
Possible Causes and Troubleshooting Steps:
-
Sub-optimal Compound Concentration or Dosage:
-
In Vitro: Ensure that the concentration of this compound used is within the effective range for your specific cell type or tissue. Titrate the concentration to determine the optimal dose-response relationship.
-
In Vivo: The effective dose can vary between species and experimental models. For rats, an oral dose (p.o.) with an ED50 of 0.04 mg/kg for stimulating oxygen consumption has been reported.[1][2]
-
-
Metabolism to a Less Active Compound:
-
This compound is metabolized in vivo to its acid metabolite, ZM215001. This metabolite has been shown to be a partial agonist with low intrinsic activity at the rat adipocyte β3-adrenoceptor.[3] This means it can compete with the more active parent compound and reduce the overall effect. Consider this possibility when analyzing in vivo data.
-
-
Tissue-Specific Receptor Differences:
-
The expression and functionality of β3-adrenergic receptors can vary significantly between different tissues and cell types. Confirm the expression of functional β3-adrenoceptors in your experimental model.
-
-
Experimental Protocol Issues:
-
Review your experimental protocol for any potential issues in compound preparation, administration, or measurement of the endpoint. Ensure the compound is properly solubilized and stable in your vehicle.
-
Issue: Observation of Antagonistic Effects
Question: My results suggest that this compound is acting as an antagonist in my experimental system. Why is this happening?
Possible Explanation:
-
While this compound is primarily known as a β3-adrenoceptor agonist, there is evidence of it acting as an antagonist in specific tissues. A study on isolated rat ileum demonstrated that this compound can act as a β3-adrenoceptor antagonist.[4] This highlights the potential for tissue-specific pharmacology. It is crucial to characterize the activity of this compound in your specific experimental system rather than assuming a universal agonistic effect.
Issue: Unexpected Cardiovascular Effects
Question: I am observing changes in heart rate or blood pressure after this compound administration. Isn't it supposed to be selective for β3-adrenoceptors?
Possible Causes and Troubleshooting Steps:
-
High Dosage:
-
Although this compound is selective for β3-adrenoceptors, very high concentrations may lead to off-target effects on β1 and β2-adrenoceptors, which are involved in regulating heart rate and blood pressure.[2][5] It is recommended to perform a dose-response study to identify a concentration that is selective for β3-adrenoceptors in your model.
-
-
Model-Specific Sensitivity:
-
The selectivity of a compound can vary between species and even between different strains of the same species. Your experimental model might be more sensitive to off-target effects.
-
-
Indirect Systemic Effects:
-
Significant activation of thermogenesis can lead to systemic physiological changes that might indirectly affect the cardiovascular system. Monitor multiple physiological parameters to get a complete picture of the compound's effects.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the β3-adrenergic receptor.[6][7] Activation of this receptor, particularly in brown adipose tissue (BAT), stimulates thermogenesis (heat production) and lipolysis (breakdown of fat).[1][8] This makes it a tool for studying obesity and diabetes.[6]
What are the expected in vivo effects of this compound?
In conscious rats, cats, and dogs, this compound has been shown to stimulate whole-body oxygen consumption.[1][2] In rats, it also increases mitochondrial guanosine diphosphate (GDP)-binding in brown adipose tissue, a marker of thermogenic activity.[1] These effects are typically observed with minimal impact on heart rate at therapeutic doses, highlighting its selectivity for β3-adrenoceptors over β1 and β2-adrenoceptors.[1][2]
What is the role of the acid metabolite of this compound?
The acid metabolite of this compound, known as ZM215001, is the predominant form of the compound found in vivo after administration.[3] It is important to note that this metabolite is a partial agonist at the rat adipocyte β3-adrenoceptor, exhibiting only about 30% of the maximal response compared to a full agonist like isoprenaline.[3] This could result in a lower-than-expected lipolytic effect in vivo.
Can this compound exhibit off-target effects?
Yes, like any pharmacological agent, this compound can have off-target effects, especially at high concentrations.[9][10][11] While it is highly selective for the β3-adrenoceptor, supratherapeutic doses might lead to interactions with other receptors, potentially causing unintended side effects. Researchers should always perform careful dose-response studies to minimize the risk of off-target effects.
Are there any reports of this compound acting as an antagonist?
Yes. In a study using isolated rat ileum, this compound was found to act as an antagonist at β3-adrenoceptors.[4] This finding underscores the importance of empirically determining the compound's activity in the specific tissue or cell type being investigated.
Quantitative Data Summary
| Parameter | Species/Tissue | Value | Reference |
| Oxygen Consumption (ED50) | Conscious Rats | 0.04 mg/kg (p.o.) | [1] |
| BAT Mitochondrial GDP-Binding (ED50) | Conscious Rats | 0.15 mg/kg (p.o.) | [1] |
| Antagonism of BRL 37344-induced relaxation (pA2) | Isolated Rat Ileum | 7.26 | [4] |
Experimental Protocols
In Vivo Stimulation of Thermogenesis in Rats
-
Animal Model: Use conscious, unrestrained rats.
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (p.o.). A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer this compound by oral gavage at a range of doses (e.g., 0.01 - 1 mg/kg) to determine the dose-response relationship. Include a vehicle-only control group.
-
Measurement of Oxygen Consumption: Place individual rats in metabolic chambers and measure oxygen consumption (VO2) continuously using an open-circuit respirometry system.
-
Measurement of Brown Adipose Tissue (BAT) Activity:
-
At the end of the experiment, euthanize the animals.
-
Isolate interscapular brown adipose tissue.
-
Prepare mitochondria from the BAT.
-
Measure the binding of radiolabeled GDP to the isolated mitochondria as an indicator of uncoupling protein 1 (UCP1) activity and thermogenesis.
-
In Vitro Lipolysis Assay in Isolated Adipocytes
-
Adipocyte Isolation: Isolate primary adipocytes from the white adipose tissue of rats.
-
Incubation: Incubate the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing various concentrations of this compound. Include a positive control (e.g., isoprenaline) and a vehicle control.
-
Measurement of Lipolysis: After the incubation period, collect the medium and measure the concentration of free fatty acids or glycerol released from the adipocytes using a commercially available assay kit.
-
Data Analysis: Plot the concentration of free fatty acids or glycerol against the log concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
Caption: this compound signaling pathway in brown adipocytes.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acid metabolite of ZD7114 is a partial agonist of lipolysis mediated by the rat beta 3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. criver.com [criver.com]
ZD-7114 off-target effects at high concentrations
ZD-7114 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective β3-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as ICI-D7114, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary action involves binding to and activating β3-AR, which is predominantly expressed in brown adipose tissue (BAT). This activation stimulates thermogenesis and lipolysis, making it a compound of interest for research into obesity and metabolic disorders.[3][4]
Q2: How selective is this compound for the β3-adrenoceptor over β1 and β2 subtypes?
This compound was developed to be highly selective for the β3-adrenoceptor. Studies have shown that at therapeutic concentrations, it stimulates thermogenesis and oxygen consumption with minimal chronotropic effects on the heart (a β1-AR mediated response) and does not cause effects like tremor or changes in blood potassium levels (β2-AR mediated responses).[1][3] This indicates a high degree of selectivity for β3-AR over β1 and β2-ARs at these effective doses.
Q3: Are there any known paradoxical effects of this compound at high concentrations?
Yes, a notable paradoxical effect has been documented. While this compound is a β3-AR agonist, at high concentrations (in the range of 1-100 µM), it has been shown to act as a competitive antagonist at β3-adrenoceptors in rat isolated ileum.[5] In this specific tissue preparation, high-concentration this compound did not produce a relaxant effect (as an agonist would) but instead inhibited the relaxant effects of other β-agonists like isoprenaline.[5]
Troubleshooting Guide
Q4: My experiment with a high concentration of this compound is showing an inhibitory effect, or a lack of the expected agonist effect. What could be the cause?
This is a critical observation that may be explained by the documented paradoxical antagonist activity of this compound at high concentrations.
-
Concentration-Dependent Antagonism: As demonstrated in rat ileum, this compound can switch from an agonist to an antagonist at high micromolar concentrations.[5] You may be observing this phenomenon in your experimental system.
-
Tissue Specificity: The expression and coupling of β3-adrenoceptors can vary between different tissues and cell types. The paradoxical antagonism may be more prominent in certain systems.
-
Receptor Desensitization: While β3-ARs are known to be more resistant to desensitization than β1 and β2-ARs, prolonged exposure to high agonist concentrations can still lead to downregulation of downstream signaling components, potentially reducing the observable effect.[6]
Q5: I am observing unexpected physiological effects in my animal model at high doses of this compound (e.g., changes in heart rate or muscle tremors). Are these known off-target effects?
While this compound is highly selective, extremely high concentrations can potentially lead to off-target effects by interacting with other adrenergic receptor subtypes.
-
Loss of Selectivity: The selectivity of any compound is concentration-dependent. At sufficiently high doses, this compound may begin to interact with β1-AR and β2-ARs, leading to cardiovascular effects (e.g., tachycardia via β1-AR) or musculoskeletal effects (e.g., tremors via β2-AR).[7][8]
-
Metabolic Effects: High doses of β-agonists can lead to metabolic changes such as hypokalemia (due to stimulation of the Na+/K+-ATPase pump) and elevations in blood glucose (due to glycogenolysis).[7]
If you observe such effects, it is crucial to perform dose-response experiments to determine if they are consistent with engagement of lower-affinity targets.
Quantitative Data Summary
The following table summarizes the quantitative data on the paradoxical antagonist effect of this compound at β3-adrenoceptors in rat isolated ileum.
| Agonist Tested | Antagonist | Parameter | Value | Reference |
| Isoprenaline | This compound | pA2 | 6.3 | [5] |
| BRL37344 | This compound | pKB | 6.7 | [5] |
| Isoprenaline | (+/-)-propranolol | pKB | 5.7 | [5] |
| BRL37344 | (+/-)-propranolol | pKB | 5.5 | [5] |
| A comprehensive off-target binding profile for this compound at high concentrations across a wide range of receptors is not readily available in published literature. |
Experimental Protocols
Protocol 1: In Vitro Functional Assay to Characterize Agonist vs. Antagonist Activity
Objective: To determine if this compound exhibits agonist or antagonist activity at the β3-adrenoceptor in a specific cell line or isolated tissue.
Methodology:
-
Cell/Tissue Preparation:
-
Use a cell line endogenously expressing or transfected with the β3-AR (e.g., CHO-K1 cells).
-
Alternatively, use isolated tissue known to express functional β3-ARs (e.g., rat detrusor muscle strips).
-
-
Agonist Mode Testing:
-
Prepare a concentration-response curve for this compound (e.g., from 1 nM to 100 µM).
-
Incubate the cells/tissue with varying concentrations of this compound.
-
Measure the functional response. For β3-AR, this is typically a measurement of intracellular cyclic AMP (cAMP) accumulation using a suitable assay kit (e.g., HTRF, ELISA).
-
Plot the response against the log of the this compound concentration to determine the EC50 and Emax.
-
-
Antagonist Mode Testing (Schild Analysis):
-
Prepare a concentration-response curve for a known potent β3-AR agonist (e.g., Isoprenaline or CL 316 ,243) in the absence of this compound.
-
Repeat the agonist concentration-response curve in the presence of several fixed, high concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
If this compound is acting as a competitive antagonist, you will observe a rightward shift in the agonist's concentration-response curve.
-
Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which quantifies the potency of the antagonist.
-
Protocol 2: General Workflow for Investigating Unexpected Effects
Objective: To systematically investigate if an observed experimental result is due to an off-target effect of this compound.
-
Confirm On-Target Engagement:
-
Verify that the intended target (β3-AR) is being engaged. Use a positive control β3-AR agonist (e.g., CL 316 ,243) to ensure the experimental system is responsive.
-
Use a known β3-AR antagonist (e.g., SR 59230A) to see if it can block the effect observed with this compound. If the effect is blocked, it is likely mediated by the β3-AR.
-
-
Test for Common Adrenergic Off-Targets:
-
Use selective β1-AR (e.g., Atenolol) and β2-AR (e.g., ICI 118,551) antagonists to determine if the unexpected effect can be blocked. This can help identify spillover activity at other β-adrenoceptor subtypes.
-
-
Broad Off-Target Screening:
-
If resources permit, submit this compound for a commercial off-target binding screen (e.g., a panel of common receptors, ion channels, and enzymes). This provides a broad view of potential unintended interactions.
-
-
Dose-Response Analysis:
-
Carefully perform a dose-response study for both the intended effect (e.g., cAMP production) and the unintended effect (e.g., cytotoxicity, change in heart rate). A significant separation in the EC50/IC50 values can suggest that the unintended effect is off-target.
-
Visualizations
Caption: On-target signaling pathway of this compound via the β3-adrenergic receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
ZD-7114 Technical Support Center: Understanding Tissue-Specific Antagonist Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of ZD-7114. While widely recognized as a selective β3-adrenergic receptor agonist, particularly in brown adipose tissue, experimental evidence demonstrates that this compound can exhibit antagonist activity in specific tissues, such as the rat ileum. This guide addresses common questions and troubleshooting scenarios related to this dual pharmacology.
Frequently Asked Questions (FAQs)
Q1: Is this compound a β3-adrenergic receptor agonist or antagonist?
A1: this compound is predominantly characterized as a potent and selective β3-adrenergic receptor agonist . It is known to stimulate thermogenesis in brown adipose tissue.[1][2] However, its pharmacological profile is tissue-dependent. In certain preparations, such as the rat isolated ileum, it has been shown to act as a β3-adrenoceptor antagonist .[3][4]
Q2: In which tissue has this compound been shown to act as an antagonist?
A2: The primary tissue in which this compound has been documented to exhibit antagonist activity is the rat isolated ileum .[3][4] In this tissue, it does not induce relaxation on its own but can block the relaxation caused by β3-adrenergic agonists like isoprenaline.
Q3: Why does this compound act as an agonist in some tissues and an antagonist in others?
A3: The precise mechanisms for this tissue-specific duality are not fully elucidated but may be related to several factors, including:
-
Receptor Subtype Expression: The presence of different splice variants or isoforms of the β3-adrenergic receptor in different tissues.[5]
-
Signal Transduction Pathways: The β3-adrenergic receptor can couple to different G-proteins (Gs and Gi), which can trigger distinct downstream signaling cascades.[5][6][7] The preferential coupling in a given cell type may dictate the nature of the response.
-
Tissue-Specific Factors: The local microenvironment, including the expression of co-factors and the state of the tissue, can influence drug-receptor interactions.
Troubleshooting Guide
Issue: I am not observing the expected agonist effect of this compound in my experiments.
Possible Cause 1: You are working with a tissue where this compound exhibits antagonist activity.
-
Solution: If your experiments are in the rat ileum or a similar gastrointestinal smooth muscle preparation, you may be observing its antagonist properties. To confirm this, you can perform a functional assay where the tissue is pre-treated with this compound before adding a known β3-agonist (e.g., isoprenaline or BRL37344). An antagonist effect would be demonstrated by a rightward shift in the concentration-response curve of the agonist.[3]
Possible Cause 2: Conflicting reports on the activity of this compound in the same tissue.
-
Background: There are conflicting reports regarding the activity of this compound in the rat ileum. While some studies report antagonist activity[3][4], others have observed agonist-like inhibitory effects on spontaneous contractile activity.[8][9]
-
Troubleshooting Steps:
-
Review Experimental Conditions: Compare your protocol with those in the cited literature. Pay close attention to factors like the specific muscle preparation (e.g., whole ileum vs. longitudinal muscle strips), pre-contraction agent (e.g., carbachol), and the presence of other blockers to isolate the β3-adrenoceptor response.
-
Experimental Design: Use an experimental design that can distinguish between agonist and antagonist activity. A suggested workflow is provided in the "Experimental Workflows" section below.
-
Quantitative Data Summary
The following table summarizes the reported antagonist and agonist activities of this compound in different tissues.
| Activity | Tissue | Species | Key Parameter | Value | Reference |
| Antagonist | Isolated Ileum | Rat | pKB | 7.41 - 7.62 | [4] |
| Antagonist | Distal Colon | Rat | pA2 | 7.29 | [4] |
| Agonist | Brown Adipose Tissue | Rat | ED50 (Oxygen Consumption) | 0.04 mg/kg (p.o.) | |
| Agonist | Brown Adipose Tissue | Rat | ED50 (GDP-Binding) | 0.15 mg/kg (p.o.) |
-
pKB/pA2: Measures of antagonist potency. Higher values indicate greater potency.
-
ED50: The dose required to produce 50% of the maximal effect for an agonist.
Experimental Protocols
Protocol for Determining β3-Adrenoceptor Antagonist Activity in Rat Isolated Ileum (Adapted from Growcott et al., 1993)
-
Tissue Preparation:
-
Male Wistar rats are euthanized.
-
A section of the distal ileum is removed and placed in Krebs-Henseleit solution.
-
Segments of the ileum (approximately 2 cm) are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The tissue is placed under an initial tension of 1g and allowed to equilibrate for at least 60 minutes.
-
-
Inducing Tone:
-
The ileal preparations are contracted with a submaximal concentration of carbachol (e.g., 0.5 µM) to induce a stable level of tone.
-
-
Antagonist Assay (Schild Analysis):
-
A cumulative concentration-response curve is generated for a β3-adrenoceptor agonist (e.g., isoprenaline or BRL37344) to establish a baseline for its relaxant effect.
-
The tissue is washed and allowed to recover.
-
The preparation is then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.
-
This procedure is repeated with increasing concentrations of this compound.
-
-
Data Analysis:
-
The antagonist activity of this compound is quantified by calculating the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot gives the pA2 value, a measure of antagonist potency.[3]
-
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of β-adrenoceptor mediated smooth muscle relaxation and the detection of mRNA for β1-, β2- and β3-adrenoceptors in rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alpha- and beta-adrenergic receptor mechanisms in spontaneous contractile activity of rat ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
ZD-7114 Efficacy: A Technical Support Guide for Researchers
An in-depth examination of the species-specific efficacy of the selective β3-adrenoceptor agonist ZD-7114, complete with troubleshooting guides and detailed experimental protocols for researchers in drug development and metabolic disease.
This technical support center provides comprehensive information on the species-specific efficacy of this compound, a selective β3-adrenoceptor agonist. The following sections detail the compound's mechanism of action, comparative efficacy in various species, and practical guidance for experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenoceptors, which are predominantly expressed in brown adipose tissue (BAT).[1][3] This activation triggers a signaling cascade that leads to increased thermogenesis (heat production) and lipolysis, making it a compound of interest for the study of obesity and metabolic diseases.[1][3]
Q2: In which species has the efficacy of this compound been evaluated?
Preclinical studies have demonstrated the efficacy of this compound in stimulating whole-body oxygen consumption in rats, cats, and dogs.[1][4]
Q3: Are there known species differences in the efficacy of this compound?
Yes, there are significant species-specific differences in the response to this compound. While it acts as a potent agonist in rats, cats, and dogs, studies in humans have shown a lack of a significant thermogenic response.[4] This highlights important variations in the pharmacology of the β3-adrenoceptor across species.
Q4: What is the signaling pathway activated by this compound?
This compound activates the β3-adrenergic signaling pathway in brown adipocytes. This process is initiated by the binding of this compound to the β3-adrenoceptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which acts as a second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and transcription factors like CREB. This cascade of events ultimately results in increased expression of Uncoupling Protein 1 (UCP1) and enhanced thermogenesis.
Q5: What are the potential off-target effects or side effects of this compound observed in preclinical studies?
In preclinical studies, particularly in rats, this compound has been shown to be highly selective for the β3-adrenoceptor with minimal effects on β1 and β2-adrenoceptors at thermogenic doses.[1][4] This selectivity results in a lack of significant chronotropic effects on the heart (heart rate) at doses that stimulate oxygen consumption.[1][4] However, as with other β-agonists, monitoring cardiovascular parameters is advisable, especially at higher doses. In dogs, this compound has been shown to be a vasodilator.[5]
Troubleshooting Guide
Researchers may encounter several challenges during in vivo experiments with this compound. This guide provides troubleshooting for common issues.
| Problem | Potential Cause | Recommended Solution |
| High variability in thermogenic response between animals of the same species. | Genetic variability: Even within the same species, genetic differences can lead to variations in β3-adrenoceptor expression and sensitivity.[6] Animal handling stress: Stress can influence metabolic rate and thermogenesis. Inconsistent dosing: Inaccurate or inconsistent administration of this compound. | Use a well-characterized and genetically stable animal model. Acclimatize animals to the experimental procedures and environment to minimize stress. Ensure accurate and consistent dosing techniques (e.g., oral gavage). |
| Lower than expected thermogenic response. | Incorrect dose: The dose of this compound may be too low to elicit a significant response. Poor oral bioavailability: Issues with the formulation or administration of the compound. Receptor desensitization: Prolonged exposure to β-agonists can sometimes lead to receptor desensitization, although β3-adrenoceptors are relatively resistant to this.[7] | Perform a dose-response study to determine the optimal dose for the specific animal model. Ensure proper formulation and administration of this compound. Consider alternative routes if oral bioavailability is a concern. Design experiments with appropriate washout periods if repeated dosing is necessary. |
| Unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure). | Off-target effects: Although this compound is selective, high doses may lead to activation of other β-adrenoceptors. Species-specific cardiovascular responses: The cardiovascular system of different species may respond differently to β3-agonist stimulation. | Use the lowest effective dose. Monitor cardiovascular parameters (heart rate and blood pressure) throughout the experiment, especially in dogs and cats. [8][9] Consult veterinary pharmacology resources for species-specific cardiovascular drug effects. [10][11] |
| Difficulty in measuring BAT activation. | Inadequate methodology: The technique used to measure BAT activation may not be sensitive enough. | Use established methods for assessing BAT activity, such as measuring mitochondrial guanosine diphosphate (GDP)-binding or using 18F-FDG PET scans. [1][12] |
Data Presentation
Table 1: Comparative Efficacy of this compound in Stimulating Oxygen Consumption
| Species | Parameter | ED50 (mg/kg, p.o.) | Reference |
| Rat | Stimulation of whole-body oxygen consumption | 0.04 | [1][4] |
| Rat | Stimulation of BAT mitochondrial GDP-binding | 0.15 | [1][4] |
| Cat | Stimulation of whole-body oxygen consumption | Data on a specific ED50 value is not available in the cited literature, but the compound is confirmed to be active. | [4] |
| Dog | Stimulation of whole-body oxygen consumption | Data on a specific ED50 value is not available in the cited literature, but the compound is confirmed to be active. | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Thermogenesis in Rodents via Indirect Calorimetry
This protocol outlines the procedure for measuring the effect of this compound on whole-body oxygen consumption in rats.
1. Animal Model:
-
Male Wistar rats (200-250g).
-
House animals individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Acclimatize animals to the metabolic cages for at least 24 hours before the experiment.
2. This compound Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in water.[1]
-
Administer this compound orally via gavage at the desired doses. A dose range of 0.01 to 1 mg/kg can be used to generate a dose-response curve.
-
For control animals, administer the vehicle (0.5% CMC) only.
3. Indirect Calorimetry:
-
Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Allow for a baseline recording period of at least 1 hour before administering the compound.
-
After oral administration of this compound or vehicle, continuously record VO2 and VCO2 for at least 4-6 hours.
4. Data Analysis:
-
Calculate the rate of oxygen consumption (ml/kg/h).
-
Determine the area under the curve (AUC) for the change in oxygen consumption from baseline for each animal.
-
Plot the dose-response curve and calculate the ED50 value.
Protocol 2: Assessment of Brown Adipose Tissue (BAT) Activation in Rodents
This protocol describes the measurement of BAT activation by quantifying mitochondrial GDP-binding.
1. Animal Treatment:
-
Treat rats with this compound or vehicle as described in Protocol 1.
-
One hour after administration, euthanize the animals by an approved method.
2. BAT Isolation:
-
Rapidly dissect the interscapular brown adipose tissue.
-
Place the tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).
3. Mitochondrial Isolation:
-
Mince the BAT and homogenize it in the isolation buffer.
-
Isolate mitochondria by differential centrifugation.
4. GDP-Binding Assay:
-
Resuspend the mitochondrial pellet in assay buffer.
-
Incubate the mitochondria with [3H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.
-
Measure the radioactivity of the mitochondrial pellet to quantify the amount of bound [3H]GDP.
5. Data Analysis:
-
Express the results as pmol of GDP bound per mg of mitochondrial protein.
-
Compare the results from this compound-treated animals to the vehicle-treated control group.
Visualizations
Caption: this compound signaling pathway in brown adipocytes.
Caption: Workflow for in vivo thermogenesis experiments.
References
- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of thermogenic agents on hindlimb oxygen consumption in the dog: ICI D7114 and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]
- 7. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 9. Cardiovascular actions of prostaglandin C in the cat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 12. trial.medpath.com [trial.medpath.com]
Technical Support Center: ZD-7114 and Human Thermogenic Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermogenic effects of ZD-7114, a selective β3-adrenoceptor agonist. A notable discrepancy exists between the potent thermogenic response observed in rodents and the lack of a similar effect in humans. This guide addresses potential issues and clarifies the underlying scientific reasons.
Frequently Asked Questions (FAQs)
Q1: We are administering this compound to human subjects but are not observing a thermogenic response. Is our experimental setup flawed?
A1: It is highly likely that your experimental setup is not flawed. Clinical studies have demonstrated a lack of a significant thermogenic response to this compound in humans.[1] This is in stark contrast to studies in rodents, where this compound is a potent activator of brown adipose tissue (BAT) thermogenesis.[2][3][4] The issue lies not in the experimental protocol but in the fundamental species differences in the β3-adrenoceptor.
Q2: What are the primary reasons for the lack of this compound-induced thermogenesis in humans?
A2: The primary reasons are twofold:
-
Species-specific differences in β3-adrenoceptor pharmacology: The human and rodent β3-adrenoceptors exhibit different pharmacological properties. Agonists that are potent and effective at the rodent receptor may have little to no efficacy at the human receptor.[5][6]
-
Differential expression of β3-adrenoceptors: In humans, β3-adrenoceptor mRNA is abundantly expressed in brown adipocytes but not in white adipocytes. Rodents, however, express β3-adrenoceptor mRNA in both brown and white adipose tissue.[7][8] This difference in tissue distribution impacts the overall potential for a thermogenic response.
Q3: Is this compound a suitable tool for studying β3-adrenoceptor function in human primary cells?
A3: Caution is advised. While this compound is a selective β3-adrenoceptor agonist, its low efficacy at the human receptor makes it a suboptimal choice for stimulating human primary cells.[5] More recent and human-specific β3-agonists, such as mirabegron, have shown greater success in stimulating human brown/beige adipocyte lipolysis and thermogenesis and may be more suitable for in vitro studies.[9]
Q4: Are there alternative compounds that have successfully induced thermogenesis in humans via β3-adrenoceptor activation?
A4: Yes, some level of success has been achieved with other β3-adrenoceptor agonists. For instance, mirabegron, a drug approved for overactive bladder, has been shown to stimulate BAT thermogenesis and increase whole-body energy expenditure in humans, although this can be accompanied by cardiovascular side effects.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change in energy expenditure (EE) in human subjects after this compound administration. | Species differences in β3-adrenoceptor pharmacology and expression. | Acknowledge the known lack of thermogenic response to this compound in humans. Consider using a β3-agonist with proven efficacy in humans, such as mirabegron, for future studies.[10] |
| Inconsistent or weak response in human brown adipocyte primary cultures. | Low efficacy of this compound at the human β3-adrenoceptor. | Increase the concentration of this compound, but be mindful of potential off-target effects. The more effective approach is to switch to a human-active β3-agonist. |
| Observed cardiovascular effects (e.g., changes in heart rate) without a thermogenic response. | Potential off-target effects or low-level stimulation of other β-adrenoceptor subtypes (β1 and β2). | Carefully monitor cardiovascular parameters. The lack of a thermogenic response coupled with other physiological changes underscores the species-specific pharmacology of this compound.[1] |
Quantitative Data Summary
Table 1: Effect of this compound on 24-hour Energy Expenditure (EE) in Obese Human Subjects
| Treatment Group | Change in 24h EE (Day 14 - Pre-treatment) | p-value |
| This compound | No significant effect reported | > 0.05 |
| Placebo | -2.0 +/- 0.4% | - |
Data synthesized from a study on the effects of this compound and ZD2079 on 24-hour energy expenditure in obese subjects.[1]
Table 2: Comparative Agonist Potency at Human vs. Rat β3-Adrenoceptors
| Agonist | Human β3-AR (Rank Order of Potency) | Rat β3-AR (Rank Order of Potency) |
| CGP12177 | 1 | 1 |
| Isoproterenol (ISO) | 2 | 3 |
| BRL37344 | 3 | 2 |
| Pindolol | 4 | 5 |
| Norepinephrine (NE) | 5 | 4 |
| Epinephrine (EPI) | 6 | 6 |
This table illustrates the differing rank orders of potency for various agonists at the human and rat β3-adrenoceptors, highlighting the pharmacological differences.[6]
Experimental Protocols
Protocol 1: Assessment of 24-hour Energy Expenditure in Humans
-
Objective: To measure the effect of a β3-adrenoceptor agonist on 24-hour energy expenditure (EE).
-
Methodology:
-
Recruit subjects (e.g., obese, weight-stable individuals).
-
Measure baseline 24-hour EE in a respiration chamber.
-
Administer the investigational drug (e.g., this compound) or placebo daily for a specified period (e.g., 14 days) while maintaining subject weight.
-
Repeat the 24-hour EE measurement in the respiration chamber at the end of the treatment period.
-
Analyze the change in EE from pre-treatment to the end of the treatment period.
-
Spontaneous physical activity can be monitored using microwave radar, and 24-hour heart rate can be registered via telemetry.[1]
-
Protocol 2: Measurement of Brown Adipose Tissue (BAT) Thermogenesis in Rodents
-
Objective: To assess the activation of BAT thermogenesis by a β3-adrenoceptor agonist.
-
Methodology:
-
Administer the compound (e.g., this compound) to rodents (e.g., Sprague-Dawley or obese fa/fa Zucker rats) via an appropriate route (e.g., in drinking water or orally).[2][3]
-
After the treatment period, sacrifice the animals and dissect the interscapular BAT.
-
Isolate mitochondria from the BAT.
-
Measure the binding of [3H]GDP to the BAT mitochondria. An increase in GDP binding is indicative of thermogenic activation.[3]
-
Visualizations
Caption: this compound Signaling Pathway: Rodent vs. Human.
References
- 1. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-3 adrenergic receptor | 1010 Publications | 23317 Citations | Top Authors | Related Topics [scispace.com]
- 7. Mice expressing human but not murine beta3-adrenergic receptors under the control of human gene regulatory elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: ZD-7114 Experiments in Obese Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZD-7114 in obese experimental models. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Compound Preparation and Administration
Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?
A1: this compound hydrochloride has limited water solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent. For in vivo oral administration, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). For injection, a formulation of 10% DMSO and 90% corn oil can be used.
-
Storage: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. The product is stable at room temperature for short periods, such as during shipping.[1][2][3]
Q2: I am not observing the expected reduction in body weight gain in my obese mouse model after oral administration of this compound. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Dosage: Ensure the dosage is appropriate for the specific obese model. For example, a dose of 3 mg/kg/day in drinking water has been shown to be effective in obese fa/fa Zucker rats.[4] Dose-response studies may be necessary to determine the optimal dose for your model.
-
Bioavailability: Oral bioavailability can be variable. Consider using a different vehicle to improve absorption, such as PEG400 or a combination of Tween 80 and carboxymethylcellulose.[2] Inconsistent food and water intake in obese models can also affect the total dose received when administered in drinking water or food. Gavage administration can ensure more precise dosing.
-
Compound Stability: Ensure the compound has been stored correctly and the prepared solutions are fresh. Degradation of the compound can lead to reduced efficacy.
-
Model Selection: The responsiveness to β3-adrenergic agonists can vary between different obese models. Genetically obese models like ob/ob mice and Zucker rats have shown responsiveness.[4][5]
Experimental Design and Execution
Q3: I am observing high variability in my experimental data. How can I minimize this?
A3: High variability is a common challenge in obesity research. To minimize it:
-
Animal Acclimation: Ensure animals are properly acclimated to the housing conditions and handling procedures before the experiment begins.
-
Consistent Dosing: Use precise dosing methods like oral gavage instead of ad libitum administration in food or water to ensure each animal receives the intended dose.
-
Control Groups: Include appropriate vehicle-treated control groups.
-
Randomization: Randomize animals into experimental groups based on body weight and other relevant metabolic parameters.
-
Standardized Procedures: Perform all experimental procedures, such as blood collection and tissue harvesting, at the same time of day to minimize circadian variations.
Q4: Should I be concerned about off-target effects of this compound?
A4: While this compound is a selective β3-adrenergic agonist, the possibility of off-target effects should be considered.[6][7] One study reported that this compound can act as an antagonist at β3-adrenoceptors in the rat isolated ileum, which is an unexpected finding.[8] If you observe unusual gastrointestinal issues or other unexpected physiological changes, it is worth investigating potential off-target effects. Including a pair-fed control group can help differentiate between the direct effects of the compound and indirect effects due to changes in food intake.
Data Interpretation
Q5: this compound treatment increased brown adipose tissue (BAT) thermogenesis, but I don't see a significant effect on food intake. Is this normal?
A5: Yes, this is a reported observation. A study in obese fa/fa Zucker rats showed that treatment with this compound significantly activated BAT thermogenesis and reduced weight gain without affecting food intake.[4] This suggests that the primary mechanism for weight control by this compound in this model is through increased energy expenditure rather than appetite suppression.
Q6: I am seeing a diminished response to this compound after chronic treatment. What could be the cause?
A6: This could be due to β3-adrenergic receptor desensitization. In obese models, chronic exposure to high levels of catecholamines can lead to a downregulation of β3-adrenergic receptors in adipose tissue, resulting in catecholamine resistance.[1][4][9] This can reduce the efficacy of β3-adrenergic agonists over time. Consider including intermittent dosing regimens or investigating molecular markers of receptor desensitization in your study.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Obese Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Obese fa/fa Zucker rats | 3 mg/kg/day | In drinking water | 1 day, 1 and 5 weeks | Reduced weight gain, activated BAT thermogenesis, no effect on food intake, no change in plasma insulin or leptin. | [4] |
| Sprague-Dawley rats | 2 mg/kg/day | Oral | 18 days | Increased BAT thermogenesis, no change in macronutrient selection or total energy intake. | [10] |
| Conscious rats | ED50: 0.04 mg/kg | Oral | Acute | Stimulated whole-body oxygen consumption. | [11][12][13] |
| Conscious rats | ED50: 0.15 mg/kg | Oral | Acute | Stimulated BAT mitochondrial guanosine diphosphate (GDP)-binding. | [11][12][13] |
Experimental Protocols
1. Oral Administration of this compound in Obese Rats
-
Materials:
-
This compound hydrochloride
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Oral gavage needles
-
Syringes
-
-
Procedure:
-
Prepare a suspension of this compound in 0.5% CMC-Na at the desired concentration. For example, to prepare a 1 mg/mL solution, add 10 mg of this compound to 10 mL of 0.5% CMC-Na.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
Administer the suspension to the rats via oral gavage at the calculated volume based on individual body weight.
-
The vehicle control group should receive an equivalent volume of 0.5% CMC-Na.
-
2. Histological Analysis of Brown Adipose Tissue (BAT)
-
Materials:
-
Interscapular BAT tissue
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope
-
-
Procedure:
-
Immediately after euthanasia, dissect the interscapular BAT and fix it in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.
-
Section the paraffin-embedded tissue at 5 µm thickness using a microtome.
-
Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope to assess adipocyte morphology, lipid droplet size, and the presence of multilocular adipocytes, which are characteristic of activated BAT.
-
3. Quantification of UCP1 Expression in BAT by Western Blot
-
Materials:
-
Interscapular BAT tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against UCP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize BAT tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound signaling pathway in brown adipocytes.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]
- 2. Browning of white adipose tissue induced by the ß3 agonist CL-316,243 after local and systemic treatment - PK-PD relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Characterization of the Obesity-Linked Variant of the β3-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of UCP1 function in human brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
ZD-7114 Technical Support Center: Interpreting Variable Data from Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting variable data from studies involving ZD-7114, a potent and selective β3-adrenergic receptor agonist. This resource aims to provide clarity on common experimental challenges and offer guidance on protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves the stimulation of β3-AR, predominantly found in brown adipose tissue (BAT). This activation leads to an increase in thermogenesis (heat production) and lipolysis (breakdown of fats), making it a subject of interest for research into obesity and diabetes.[2]
Q2: What are the known binding affinities of this compound for human β-adrenergic receptor subtypes?
Understanding the selectivity of this compound is crucial for interpreting experimental results. The following table summarizes the binding affinities (pKi values) of this compound for human β1, β2, and β3-adrenergic receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi (-log Ki) |
| β1-Adrenergic Receptor | ~5.3 |
| β2-Adrenergic Receptor | ~4.7 |
| β3-Adrenergic Receptor | ~6.3 |
Data extracted from Baker, 2010.[3][4]
Q3: Are there any known clinical trials for this compound?
Based on publicly available information from clinical trial registries, there are no registered clinical trials specifically for this compound.[5][6][7][8] The development of many β3-AR agonists has been challenged by species-specific differences in receptor pharmacology and off-target effects at higher doses.[[“]]
Q4: What are the expected outcomes of in vivo this compound administration in rodent models?
In preclinical studies using rats, oral administration of this compound has been shown to increase whole-body oxygen consumption and stimulate thermogenesis in brown adipose tissue.[10] For example, studies in Sprague-Dawley rats have demonstrated that chronic treatment with this compound at doses of 2 mg/kg/day orally can significantly increase the binding of [3H]GDP to BAT mitochondria, a marker of thermogenic activation.[4] It is important to note that in some studies, this compound did not significantly alter food intake or macronutrient selection at doses that stimulated thermogenesis.[4][11]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Issue 1: Lower than expected or no lipolytic response in human adipocytes.
-
Possible Cause: Species-specific differences in β3-AR pharmacology are a primary reason for this discrepancy. While this compound is effective in rodent models, studies have shown that it may not induce a significant lipolytic response in human omental adipocytes.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of β3-AR in your specific human adipocyte cell line or primary culture.
-
Positive Control: Use a non-selective β-agonist like isoproterenol to confirm that the lipolysis machinery in your cells is functional.
-
Alternative Agonists: Consider using a β3-AR agonist with known efficacy in human cells, such as mirabegron, for comparative studies.
-
Assay Sensitivity: Ensure your lipolysis assay (e.g., glycerol or free fatty acid release) is sensitive enough to detect subtle changes.
-
Issue 2: High variability in cAMP accumulation assays.
-
Possible Cause: Inconsistent cell culture conditions, reagent handling, or assay timing can lead to variability.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number to ensure stable receptor expression.[12]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Incubation Time: Optimize and strictly control the incubation time with this compound.
-
Cell Density: Ensure a consistent cell seeding density across all wells, as both confluent and sparse cultures can lead to variable responses.[12]
-
In Vivo Experimentation
Issue 1: Lack of a significant thermogenic response in rats.
-
Possible Cause: Suboptimal dosage, administration route, or issues with the measurement technique can contribute to this observation.
-
Troubleshooting Steps:
-
Dosage and Administration: Based on published studies, an oral dose of at least 2 mg/kg/day has been shown to be effective in Sprague-Dawley rats.[4] Ensure accurate dosing and consistent administration (e.g., oral gavage).
-
Acclimation: Properly acclimate animals to the experimental procedures and housing conditions to minimize stress, which can influence metabolic rate.
-
Thermogenesis Measurement:
-
Indirect Calorimetry: If using indirect calorimetry, ensure the system is properly calibrated and that animals have a sufficient acclimation period within the metabolic cages.
-
BAT Analysis: For ex vivo analysis, ensure rapid and consistent dissection of interscapular BAT and use appropriate markers of thermogenic activation, such as UCP1 expression or GDP binding.[13]
-
-
Animal Strain: Be aware that different rat strains may exhibit varying responses to β3-AR agonists.
-
Issue 2: Unexpected cardiovascular side effects.
-
Possible Cause: Although this compound is selective for the β3-AR, high doses may lead to off-target effects on β1 and β2-adrenergic receptors, which can influence heart rate and blood pressure.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify the lowest effective dose that elicits a thermogenic response without significant cardiovascular effects.
-
Cardiovascular Monitoring: If feasible, monitor heart rate and blood pressure in a subset of animals to assess the cardiovascular safety profile of the doses being used.
-
Selective Antagonists: In mechanistic studies, consider co-administration with selective β1 and β2 antagonists to isolate the effects of β3-AR activation.
-
Experimental Protocols
In Vitro Lipolysis Assay (General Protocol)
This protocol provides a general framework for assessing this compound-induced lipolysis in adipocytes.
-
Cell Culture: Plate differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) in a suitable multi-well plate and allow them to mature.
-
Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 2-4 hours.
-
Treatment: Prepare a dilution series of this compound and a positive control (e.g., isoproterenol). Add the compounds to the respective wells and incubate at 37°C for 1-3 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Quantification: Measure the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the data to the protein content in each well and plot a dose-response curve to determine the EC50 value.
For more detailed procedures, refer to established protocols for in vitro lipolysis assays.[12][14][15][16][17]
In Vivo Thermogenesis Study in Rats (Example Protocol)
This protocol outlines a general procedure for evaluating the effect of this compound on thermogenesis in rats.
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) and acclimate them to individual housing and handling for at least one week.
-
Drug Preparation and Administration: Prepare a solution of this compound in a suitable vehicle (e.g., water or 0.5% methylcellulose). Administer this compound or vehicle daily via oral gavage at a dose of 2 mg/kg for a predetermined period (e.g., 18 days).[4]
-
Metabolic Monitoring (Optional): House a subset of animals in metabolic cages (indirect calorimetry) to continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the interscapular brown adipose tissue (iBAT).
-
Analysis of Thermogenic Markers:
-
GDP Binding Assay: Isolate mitochondria from the iBAT and perform a [3H]GDP binding assay to assess thermogenic activity.[4]
-
Western Blot: Analyze the protein expression of Uncoupling Protein 1 (UCP1) in iBAT lysates.
-
-
Data Analysis: Compare the thermogenic markers between the this compound treated and vehicle control groups using appropriate statistical tests.
This is a generalized protocol and should be adapted based on specific research questions and institutional guidelines.
Visualizations
Signaling Pathway of this compound in Brown Adipocytes
Caption: this compound activates the β3-AR signaling cascade in brown adipocytes.
Experimental Workflow for In Vivo Thermogenesis Study
Caption: Workflow for assessing the thermogenic effects of this compound in rats.
Troubleshooting Logic for In Vitro Lipolysis Assays
Caption: Decision tree for troubleshooting in vitro lipolysis experiments.
References
- 1. pa2online.org [pa2online.org]
- 2. mdpi.com [mdpi.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Activating Human Adipose Tissue with the β3-Adrenergic Agonist Mirabegron | Springer Nature Experiments [experiments.springernature.com]
- 16. Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist Ro 16-8714 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ZD-7114 and CL 316 ,243 for Brown Adipose Tissue (BAT) Activation
For researchers and drug development professionals investigating therapeutic strategies for obesity and metabolic disorders, the activation of brown adipose tissue (BAT) presents a promising avenue for increasing energy expenditure. Two key investigational compounds in this area are ZD-7114 and CL 316 ,243, both selective agonists for the β3-adrenergic receptor (β3-AR), which is highly expressed on the surface of brown adipocytes. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate tool compound for preclinical research.
Mechanism of Action: β3-Adrenergic Receptor Agonism
Both this compound (also known as ICI D7114) and CL 316 ,243 exert their effects by binding to and activating the β3-adrenergic receptor.[1][2][[“]] This activation triggers a downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA).[[“]] The ultimate result is an increase in lipolysis, providing fatty acids as fuel, and the upregulation of Uncoupling Protein 1 (UCP1) within the mitochondria of brown adipocytes.[[“]] UCP1 uncouples the process of oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat, a process known as non-shivering thermogenesis.[[“]]
Comparative Performance Data
While direct head-to-head studies are limited, data from individual studies provide insights into the potency and efficacy of each compound.
| Parameter | This compound (ICI D7114) | CL 316 ,243 | Species | Reference |
| Potency (EC50) | Not explicitly reported | 3 nM (in vitro) | Rat | [2][4] |
| In Vivo Efficacy (Oxygen Consumption) | ED50: 0.04 mg/kg (p.o.) | - | Rat | [5][6] |
| In Vivo Efficacy (BAT GDP Binding) | ED50: 0.15 mg/kg (p.o.) | - | Rat | [5][6] |
| Selectivity | Selective for β3-adrenoceptors | Highly selective for β3 vs β1/β2 | - | [1][7][8] |
Note: ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. GDP binding to BAT mitochondria is an indicator of thermogenic activity.
In Vivo Effects
Both compounds have demonstrated the ability to stimulate BAT thermogenesis and increase energy expenditure in animal models.
This compound:
-
Stimulates whole-body oxygen consumption in rats, cats, and dogs.[5]
-
Activates BAT thermogenesis, as measured by increased mitochondrial guanosine diphosphate (GDP) binding, without concurrent effects on heart rate at effective doses.[5][6]
-
Chronic treatment in rats has been shown to increase GDP binding in BAT mitochondria without altering macronutrient selection or total caloric intake.[9]
CL 316 ,243:
-
Effectively stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis and metabolic rate.[2][4]
-
Chronic treatment in rats increases body temperature and 24-hour energy expenditure, primarily by increasing resting metabolic rate, and reduces carcass fat without altering food intake.[10]
-
Leads to a marked hypertrophy of interscapular BAT, with a three- to fourfold increase in UCP1 content.[10]
-
In mice, it has been shown to reduce white adipose tissue mass, activate BAT, and decrease hyperglycemia and hypertriglyceridemia.[7]
-
The metabolic effects of CL 316 ,243 can be influenced by environmental temperature.[11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these compounds. For specific details, researchers should consult the referenced publications.
In Vitro β3-Adrenergic Receptor Activation Assay
A common method to determine the potency (EC50) of a β3-AR agonist involves using a cell line engineered to express the receptor, such as Chinese Hamster Ovary (CHO) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. consensus.app [consensus.app]
- 4. selleckchem.com [selleckchem.com]
- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-obesity and anti-diabetic effects of CL316,243, a highly specific beta 3-adrenoceptor agonist, in Otsuka Long-Evans Tokushima Fatty rats: induction of uncoupling protein and activation of glucose transporter 4 in white fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ZD-7114 and BRL37344 in Thermogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent β3-adrenergic receptor agonists, ZD-7114 (also known as ICI D7114) and BRL37344, widely utilized in the study of thermogenesis. Both compounds have been instrumental in elucidating the role of the β3-adrenoceptor in energy expenditure, particularly through the activation of brown adipose tissue (BAT). This document synthesizes available experimental data to offer an objective performance comparison, alongside detailed experimental protocols and signaling pathway visualizations to support further research.
Introduction to this compound and BRL37344
This compound and BRL37344 are selective agonists for the β3-adrenergic receptor, a key regulator of lipolysis and thermogenesis.[1][2] Their primary mechanism of action involves stimulating this receptor in brown and white adipose tissues, which triggers a signaling cascade leading to increased energy expenditure and heat production.[3] In rodent models, both compounds have demonstrated efficacy as thermogenic anti-obesity and insulin-sensitizing agents.[4][5] However, it is important to note that the thermogenic response to β3-agonists can exhibit species-specific differences, with some studies in humans showing a less pronounced effect compared to rodents.
Quantitative Data Presentation
Table 1: In Vivo Thermogenic Activity of this compound in Rats
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Oxygen Consumption | 0.04 mg/kg | Conscious Rats | Oral (p.o.) | [3][6] |
| ED₅₀ for BAT Mitochondrial GDP-Binding | 0.15 mg/kg | Conscious Rats | Oral (p.o.) | [3][6] |
| Effect on Weight Gain | Significantly reduced | Obese fa/fa Zucker rats | In drinking water (3 mg/kg/day) | [4] |
| Effect on Food Intake | No effect | Obese fa/fa Zucker rats | In drinking water (3 mg/kg/day) | [4] |
Table 2: In Vivo and In Vitro Effects of BRL37344
| Parameter | Effect | Concentration/Dose | Experimental System | Reference |
| Heat Production in Brown Adipocytes | Concentration-dependent increase | Not specified | Isolated rat brown adipocytes | |
| Voiding Frequency in Rats | ~40-70% decrease | 5 mg/kg | Awake rats | [7] |
| Food Intake in Fasting Rats | Decreased at 1 hour | 20 nmol (intracerebroventricular) | Fasting rats | [5] |
| Glucose Utilization in Skeletal Muscle | Biphasic: Increased at low conc., inhibited at high conc. | 10⁻¹¹-10⁻⁹ M (stimulation), 10⁻⁶-10⁻⁵ M (inhibition) | Isolated rat soleus and EDL muscle | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: β3-Adrenergic signaling pathway in thermogenesis.
Caption: Experimental workflow for indirect calorimetry.
Caption: Workflow for GDP binding assay in BAT mitochondria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in thermogenesis studies involving β3-adrenergic agonists.
Indirect Calorimetry for Measuring Energy Expenditure
This non-invasive technique assesses energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[9]
-
Animal Acclimatization: House animals individually in the calorimetry cages for at least 24 hours before data collection to allow for acclimatization to the new environment, including food and water sources.[10]
-
System Calibration: Before each experiment, calibrate the O₂ and CO₂ sensors and flow meters according to the manufacturer's instructions to ensure accuracy.[10]
-
Data Collection:
-
Weigh the animal.
-
Place the animal into the calorimetry cage with ad libitum access to food and water.
-
Initiate the data acquisition system to continuously monitor VO₂ and VCO₂. A common duration for measurement is 24 to 48 hours to capture complete diurnal cycles.[10]
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) = VCO₂ / VO₂.
-
Calculate energy expenditure (Heat) using the Weir equation: Heat (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].
-
Analyze the data for changes in energy expenditure, RER, and locomotor activity following the administration of this compound or BRL37344 compared to a vehicle control.
-
GDP Binding Assay in Brown Adipose Tissue Mitochondria
This assay measures the binding of radiolabeled guanosine diphosphate ([³H]GDP) to uncoupling protein 1 (UCP1) in isolated BAT mitochondria, which is an indicator of thermogenic activity.[11]
-
Mitochondria Isolation:
-
Euthanize the animal and rapidly excise the interscapular brown adipose tissue (IBAT).
-
Homogenize the tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend in a suitable assay buffer.
-
-
Binding Assay:
-
Incubate a known amount of mitochondrial protein with varying concentrations of [³H]GDP in the presence and absence of a large excess of unlabeled GDP (to determine non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free [³H]GDP.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Western Blotting for UCP1 Expression
This technique is used to detect and quantify the amount of UCP1 protein in tissue lysates.[12][13]
-
Protein Extraction:
-
Homogenize BAT or other adipose tissue depots in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
For lipid-rich adipose tissues, an acetone precipitation method can be used to remove lipids and improve the clarity of the Western blot bands.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.[12]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the UCP1 signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
-
References
- 1. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 11. Regulation of GDP binding and uncoupling-protein concentration in brown-adipose-tissue mitochondria. The effects of cold-acclimation, warm-reacclimation and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cold acclimation enhances UCP1 content, lipolysis, and triacylglycerol resynthesis, but not mitochondrial uncoupling and fat oxidation, in rat white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZD-7114 and Mirabegron on Brown Adipose Tissue Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two β3-adrenergic receptor agonists, ZD-7114 and mirabegron, on brown adipose tissue (BAT). The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential and experimental background of these compounds.
Introduction
Brown adipose tissue is a key site for non-shivering thermogenesis, playing a significant role in energy expenditure. The activation of BAT through β3-adrenergic receptors (β3-ARs) has emerged as a promising strategy for combating obesity and metabolic disorders. This compound and mirabegron are both selective β3-AR agonists, but they have been investigated in different contexts and eras of drug development. Mirabegron is an approved medication for overactive bladder with well-documented effects on human BAT, while this compound is an earlier experimental compound primarily studied in animal models. This guide synthesizes the available data on their effects on brown fat.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and mirabegron on BAT activity and overall energy metabolism. It is important to note that direct comparative studies are limited, and the data for this compound are predominantly from animal models, whereas mirabegron has been studied in both animals and humans.
Table 1: Effects of this compound on Brown Adipose Tissue and Metabolism in Animal Models
| Parameter | Species | Dose | Key Findings | Reference |
| BAT Thermogenesis | Rat | 3 mg/kg/day | Markedly activated brown fat thermogenesis. | [1] |
| GDP Binding to BAT Mitochondria | Rat | 2 mg/kg/day (18 days) | Increased GDP binding per lobe (p < 0.001) and per mg of protein (p < 0.01). | [2] |
| Whole-Body Oxygen Consumption | Rat, Cat, Dog | Not specified | Stimulated whole-body oxygen consumption. | [3] |
| Body Weight Gain | Obese fa/fa Zucker rats | 3 mg/kg/day (5 weeks) | Significantly reduced weight gain. | [1] |
| Food Intake | Rat | 3 mg/kg/day | No effect on food intake. | [1] |
Table 2: Effects of Mirabegron on Brown Adipose Tissue and Metabolism in Human and Animal Studies
| Parameter | Species | Dose | Key Findings | Reference |
| BAT Metabolic Activity | Human | 200 mg (single dose) | Significantly increased BAT metabolic activity (p = 0.001). | [4][5] |
| Resting Metabolic Rate (RMR) | Human | 200 mg (single dose) | Increased RMR by 203 ± 40 kcal/day (+13%; p = 0.001). | [4][5] |
| BAT Activity | Human | 50 mg and 200 mg | 50 mg increased BAT activity in most subjects; 200 mg showed significantly greater activation. | [6] |
| BAT Metabolic Activity | Human | 100 mg/day (4 weeks) | Chronic treatment increased BAT metabolic activity. | [7] |
| Energy Expenditure | Mice (diet-induced obesity) | 10 mg/kg/day (2 weeks) | Increased energy expenditure and decreased adiposity. | [8][9] |
| UCP1 Expression in BAT | Mice (diet-induced obesity) | 10 mg/kg/day (2 weeks) | Increased UCP1 expression in BAT. | [8] |
| Glucose Uptake into BAT | Mice | 1 mg/kg | Increased glucose uptake into brown adipose tissue. | [10] |
Experimental Protocols
This compound: Assessment of BAT Thermogenesis in Rats
-
Animal Model: Obese (fa/fa) Zucker rats or Sprague-Dawley rats were used in the cited studies.[1][2]
-
Drug Administration: this compound was administered orally, for instance, at a dose of 3 mg/kg/day in the drinking water for several weeks.[1]
-
Measurement of BAT Activity:
-
GDP Binding Assay: To assess thermogenic activity, the binding of radiolabeled guanosine diphosphate ([3H]GDP) to mitochondria isolated from brown adipose tissue was measured. An increase in GDP binding is indicative of a higher thermogenic state.[2]
-
-
Metabolic Parameters: Body weight and food intake were monitored throughout the study.[1]
Mirabegron: Assessment of BAT Activity in Humans
-
Study Population: Healthy male or female volunteers were recruited for the studies.[4][7]
-
Drug Administration: A single oral dose of mirabegron (e.g., 200 mg) or chronic daily administration (e.g., 100 mg for 4 weeks) was given.[4][5][7]
-
Measurement of BAT Activity:
-
18F-FDG PET/CT Imaging: The primary method for quantifying BAT metabolic activity was positron emission tomography (PET) combined with computed tomography (CT) using the glucose analog 18F-fluorodeoxyglucose (18F-FDG). Increased uptake of 18F-FDG in supraclavicular and cervical adipose tissue depots is indicative of activated BAT.[4][5][7]
-
-
Measurement of Energy Expenditure:
-
Indirect Calorimetry: Resting metabolic rate (RMR) was measured using a ventilated hood indirect calorimeter to determine oxygen consumption and carbon dioxide production.[4]
-
-
Cardiovascular Monitoring: Heart rate and blood pressure were monitored due to the potential for off-target effects on β1-adrenergic receptors.[6]
Signaling Pathways and Experimental Workflow
β3-Adrenergic Receptor Signaling Pathway in Brown Adipocytes
Both this compound and mirabegron activate brown adipose tissue through the β3-adrenergic receptor signaling cascade. The binding of these agonists to the β3-AR on the surface of brown adipocytes initiates a series of intracellular events culminating in increased thermogenesis.
Caption: β3-AR signaling cascade in brown adipocytes.
Generalized Experimental Workflow for Assessing BAT Activators
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a BAT-activating compound in a clinical research setting.
Caption: Typical workflow for clinical BAT activation studies.
Conclusion
Both this compound and mirabegron are effective activators of brown adipose tissue through their agonist activity on the β3-adrenergic receptor. Mirabegron has been more extensively studied, particularly in humans, where it has been shown to increase BAT metabolic activity and resting energy expenditure.[4][7][11] The data for this compound, while demonstrating a clear effect on BAT thermogenesis and body weight in animal models, is less comprehensive and lacks human clinical trial data.[1][3][12]
For researchers in drug development, mirabegron serves as a valuable clinical tool to study the effects of β3-AR agonism on human metabolism. The historical data on this compound provides a foundation for the development of selective β3-AR agonists. Future research could focus on developing compounds with improved selectivity and fewer off-target cardiovascular effects to maximize the therapeutic potential of BAT activation for treating obesity and related metabolic diseases.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human brown adipose tissue by a β3-adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic mirabegron treatment increases human brown fat, HDL cholesterol, and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of mirabegron on brown adipose tissue and metabolism in humans: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Beta-3 Adrenergic Receptor Agonists for Researchers
For researchers and drug development professionals seeking alternatives to the beta-3 adrenergic receptor agonist ZD-7114, a new generation of compounds has emerged with varying profiles of selectivity, potency, and pharmacokinetics. This guide provides a comprehensive comparison of key alternative beta-3 agonists, including mirabegron, vibegron, solabegron, ritobegron, and amibegron, supported by experimental data to inform preclinical and clinical research decisions.
This document details the pharmacological properties of these compounds, outlines experimental protocols for their evaluation, and illustrates the key signaling pathways involved in beta-3 adrenergic receptor activation.
Performance Comparison of Beta-3 Adrenergic Agonists
The selection of a suitable beta-3 adrenergic receptor agonist is critical for achieving desired therapeutic outcomes while minimizing off-target effects. The following tables summarize the quantitative data on the selectivity, potency, and efficacy of this compound and its alternatives.
Table 1: Beta-Adrenergic Receptor Selectivity Profile
Selectivity for the beta-3 receptor over beta-1 and beta-2 subtypes is a key determinant in reducing potential cardiovascular side effects. The data below, derived from in vitro studies using Chinese hamster ovary (CHO) cells expressing human beta-adrenergic receptor subtypes, highlights the varied selectivity profiles of the compared agonists. Vibegron demonstrates the highest selectivity for the beta-3 adrenergic receptor[1].
| Compound | β3 Selectivity vs. β1 (fold) | β3 Selectivity vs. β2 (fold) |
| Vibegron | >7937[1] | >7937[1] |
| Mirabegron | 517[1] | 496[1] |
| Solabegron | 21.3[1] | >362[1] |
| Ritobegron | >124[1] | 28.1[1] |
| Amibegron (SR58611A) | Selective for β3[2] | Selective for β3[2] |
| This compound | Selective for β3 | Selective for β3 |
Note: Data for Amibegron and this compound is qualitative based on available literature. Direct quantitative comparisons in the same assay are limited.
Table 2: Potency and Efficacy at the Human Beta-3 Adrenergic Receptor
The potency (EC50) and intrinsic activity (IA) are crucial parameters for assessing the functional activity of an agonist. The following data was obtained from cAMP accumulation assays in CHO cells expressing the human beta-3 adrenergic receptor.
| Compound | EC50 (nM) | Intrinsic Activity (IA) |
| Vibegron | 1.26[1] | 0.93[1] |
| Mirabegron | 1.15[1] | 0.94[1] |
| Solabegron | 27.6[1] | 0.96[1] |
| Ritobegron | 80.8[1] | 0.99[1] |
| Amibegron (SR58611A) | - | - |
| This compound | - | - |
Note: EC50 and IA values can vary depending on the experimental conditions and cell system used. The data for amibegron and this compound are not available from the same direct comparative study.
Table 3: Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is vital for translating in vitro findings to in vivo models and ultimately to clinical applications.
| Compound | Key Pharmacokinetic Parameters |
| Mirabegron | Tmax: ~3-5 hours; Half-life: ~50 hours. Oral bioavailability is moderate and affected by food.[3][4] |
| Vibegron | Crushing the tablet can decrease Cmax and AUC, but it is not considered clinically significant.[5] |
| Solabegron | Limited publicly available data. |
| Ritobegron | Limited publicly available data. |
| Amibegron (SR58611A) | Orally active in animal models.[2] |
| This compound | Administered in drinking water in animal studies.[6] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following sections outline the protocols for key in vitro assays used to characterize beta-3 adrenergic receptor agonists.
Radioligand Binding Assay for Receptor Selectivity
This assay is employed to determine the binding affinity of a compound to different receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of test compounds for beta-1, beta-2, and beta-3 adrenergic receptors.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.
-
Radioligand: [³H]-dihydroalprenolol (for beta-1 and beta-2) or [³H]-CGP12177 (for beta-3).
-
Test compounds (e.g., mirabegron, vibegron, etc.).
-
Non-specific binding control: Propranolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency and Efficacy
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-3 adrenergic signaling pathway.
Objective: To determine the EC50 and intrinsic activity (Emax or IA) of test compounds.
Materials:
-
CHO cells stably expressing the human beta-3 adrenergic receptor.
-
Test compounds.
-
Isoproterenol (a non-selective beta-agonist, used as a reference compound).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound or isoproterenol to the wells.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the concentration-response curves and determine the EC50 and Emax values. The intrinsic activity is often expressed relative to the maximum response induced by isoproterenol.
Signaling Pathways and Visualizations
Activation of the beta-3 adrenergic receptor initiates a cascade of intracellular signaling events. While the canonical pathway involves the Gs protein-adenylyl cyclase-cAMP-PKA axis, recent evidence suggests the involvement of alternative, PKA-independent pathways.
Canonical Beta-3 Adrenergic Signaling Pathway
Upon agonist binding, the beta-3 adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses.
Caption: Canonical Beta-3 Adrenergic Receptor Signaling Pathway.
Alternative PKA-Independent Signaling Pathways
Research has indicated that beta-3 adrenergic receptor stimulation can also lead to the activation of signaling pathways independent of PKA. These can involve the activation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), contributing to a broader range of cellular responses.[7][8]
Caption: PKA-Independent Beta-3 Adrenergic Signaling Pathways.
Experimental Workflow for Agonist Characterization
A systematic approach is crucial for the comprehensive evaluation of novel beta-3 adrenergic receptor agonists. The following workflow outlines the key experimental stages.
Caption: Experimental Workflow for Beta-3 Agonist Characterization.
This guide provides a foundational comparison of alternative beta-3 adrenergic receptor agonists to this compound. Researchers are encouraged to consult the primary literature for more detailed information and to design their experimental plans based on the specific objectives of their studies. The provided data and protocols should serve as a valuable resource for the rational selection and evaluation of these important therapeutic agents.
References
- 1. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of efficacy and safety of mirabegron and vibegron in the treatment of Overactive Bladder (OAB) in older women: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of Vibegron 75 mg Administered as an Intact or Crushed Tablet in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ZD-7114 Results: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β3-adrenergic receptor agonist ZD-7114 and its alternatives, with a focus on validating their effects through gene expression analysis. While comprehensive, publicly available gene expression datasets for this compound are limited, this document summarizes existing data for alternative compounds and outlines the methodologies for such validation studies.
This compound: A Selective β3-Adrenergic Agonist
This compound is a potent and selective agonist for the β3-adrenergic receptor. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT), making it a valuable tool for research in obesity and diabetes. Studies have shown that this compound can significantly reduce weight gain and activate BAT thermogenesis. However, research into its direct effects on the broader transcriptome is not as extensive as for other β3-adrenergic agonists. One study investigating its impact on neuroendocrine mechanisms found that this compound did not alter the mRNA expression of preproneuropeptide Y (preproNPY) or preprocorticotropin-releasing factor (preproCRF) in the rat hypothalamus[1]. This suggests that its primary effects may be more focused on peripheral metabolic tissues.
Alternatives to this compound: CL-316,243 and Mirabegron
Two widely studied alternatives to this compound are CL-316,243 and mirabegron. Both are also selective β3-adrenergic receptor agonists and have been extensively characterized using gene expression profiling techniques such as RNA sequencing (RNA-seq) and microarrays.
CL-316,243 is a highly selective β3-adrenergic agonist frequently used in rodent models to study BAT activation and the "browning" of white adipose tissue (WAT).
Mirabegron is a β3-adrenergic agonist approved for the treatment of overactive bladder, which has also been shown to activate human BAT and improve metabolic parameters.
Comparative Gene Expression Analysis
Gene expression analysis provides a powerful method to validate and compare the downstream effects of β3-adrenergic agonists. Below is a summary of key genes and pathways regulated by CL-316,243 and mirabegron in adipose tissue.
Table 1: Key Genes Regulated by β3-Adrenergic Agonists in Adipose Tissue
| Gene | Function | Effect of CL-316,243 | Effect of Mirabegron |
| UCP1 | Uncoupling protein 1, key for thermogenesis | Upregulated[2] | Upregulated |
| PGC-1α | Peroxisome proliferator-activated receptor-γ coactivator 1-α, master regulator of mitochondrial biogenesis | Upregulated[2] | Upregulated |
| ADRB3 | β3-adrenergic receptor | Upregulated | No significant change reported |
| Genes for Fatty Acid Oxidation | Involved in the breakdown of fatty acids for energy | Upregulated | Upregulated |
| Inflammatory markers (e.g., TNF-α, IL-6) | Pro-inflammatory cytokines | Downregulated | Downregulated[3][4] |
| Fibrosis-related genes | Genes involved in tissue scarring | Not consistently reported | Downregulated[3][4] |
| CXCR2 | Chemokine receptor involved in inflammation | Not reported | Downregulated[3][4] |
Note: While direct, comprehensive gene expression data for this compound is not publicly available, the known downstream effects of β3-adrenergic receptor activation suggest that it would likely regulate a similar suite of genes involved in thermogenesis and lipid metabolism.
Signaling Pathway and Experimental Workflow
The activation of the β3-adrenergic receptor initiates a well-defined signaling cascade leading to changes in gene expression. A generalized workflow for validating these changes using RNA-seq is also presented.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for RNA-Seq Analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of gene expression studies. Below are generalized protocols for in vitro and in vivo experiments based on studies of β3-adrenergic agonists.
In Vitro Gene Expression Analysis in Adipocytes
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into mature adipocytes using a cocktail containing insulin, dexamethasone, and IBMX.
-
-
Treatment with β3-Adrenergic Agonist:
-
Treat mature adipocytes with the desired concentration of this compound or an alternative agonist (e.g., 1-10 µM CL-316,243) for a specified duration (e.g., 6-24 hours).
-
Include a vehicle control group (e.g., DMSO).
-
-
RNA Isolation:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
RNA Sequencing (RNA-seq):
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control groups.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
-
Validation:
-
Validate the expression changes of key genes of interest using quantitative real-time PCR (qRT-PCR).
-
In Vivo Gene Expression Analysis in Adipose Tissue
-
Animal Model and Treatment:
-
Use an appropriate animal model (e.g., C57BL/6 mice).
-
Administer this compound or an alternative agonist via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and duration (e.g., 1 mg/kg/day of CL-316,243 for 7 days)[5].
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
Euthanize animals and dissect adipose tissue depots of interest (e.g., brown adipose tissue, inguinal white adipose tissue).
-
Immediately snap-freeze the tissue in liquid nitrogen or store it in an RNA stabilization solution.
-
-
RNA Isolation, Sequencing, and Data Analysis:
-
Follow the same procedures as described for the in vitro protocol (steps 3-6).
-
Conclusion
Validating the effects of this compound and its alternatives through gene expression analysis is essential for understanding their mechanisms of action and identifying novel therapeutic targets. While comprehensive transcriptomic data for this compound is currently lacking in the public domain, the extensive research on compounds like CL-316,243 and mirabegron provides a robust framework for comparison. The provided protocols and signaling pathway information serve as a guide for researchers aiming to conduct such validation studies. Future research should prioritize generating and sharing comprehensive gene expression datasets for this compound to facilitate direct and quantitative comparisons with other β3-adrenergic agonists.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Mirabegron treatment reduces myofibroblasts and CXCR2 expression in adipose tissue in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Transcriptome Profiling of Cold Exposure and β3-AR Agonist CL316,243-Induced Browning of White Fat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Isoprenaline as a Positive Control for ZD-7114 Experiments
For researchers investigating the therapeutic potential of β3-adrenergic receptor agonists like ZD-7114, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of this compound, a selective β3-adrenergic agonist, with isoprenaline, a non-selective β-agonist, often employed as a positive control. By understanding their distinct pharmacological profiles, researchers can effectively design experiments and interpret data related to thermogenesis, cardiovascular effects, and receptor selectivity.
Pharmacological Profiles: A Tale of Two Agonists
This compound, also known as ICI D7114, is recognized for its high selectivity towards the β3-adrenoceptor.[1][2][3] Its primary pharmacological action is the stimulation of brown adipose tissue (BAT) and subsequent thermogenesis, which has positioned it as a potential agent for the treatment of obesity.[3][4] A key feature of this compound is its minimal activity at β1 and β2-adrenoceptors at therapeutic doses, thereby avoiding significant cardiovascular side effects.[1][3]
In contrast, isoprenaline (isoproterenol) is a potent, non-selective agonist of both β1 and β2-adrenergic receptors.[5] This lack of selectivity means that while it can induce thermogenesis, it also exerts strong effects on the cardiovascular system, including increased heart rate (chronotropy) and contractility (inotropy), as well as bronchodilation.[1][2] This broad activity profile makes isoprenaline an ideal positive control to demonstrate generalized β-adrenergic stimulation, against which the selectivity of compounds like this compound can be highlighted.
Quantitative Comparison of Receptor Affinity and Efficacy
The selectivity of this compound and the non-selectivity of isoprenaline are evident when examining their binding affinities (pKD) and functional potencies (pEC50) at the three human β-adrenoceptor subtypes. The data presented below is derived from whole-cell binding and cAMP accumulation assays in CHO cells stably expressing each human receptor subtype.
Table 1: Comparison of Binding Affinity (pKD) at Human β-Adrenoceptors
| Compound | β1-Adrenoceptor (pKD) | β2-Adrenoceptor (pKD) | β3-Adrenoceptor (pKD) |
| This compound | < 5.0 | < 5.0 | 6.8 |
| Isoprenaline | 6.7 | 6.9 | 6.8 |
Data sourced from Baker, 2009.
Table 2: Comparison of Functional Potency (pEC50) and Intrinsic Activity (IA) at Human β-Adrenoceptors
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor |
| pEC50 | IA | pEC50 | |
| This compound | - | - | - |
| Isoprenaline | 7.9 | 1.00 | 7.8 |
IA (Intrinsic Activity) is relative to isoprenaline's maximal response (defined as 1.00). Data sourced from Baker, 2009.
In Vivo Effects: Thermogenesis vs. Cardiovascular Stimulation
In vivo studies in rats clearly demonstrate the functional differences between this compound and isoprenaline. This compound is a potent stimulator of whole-body oxygen consumption and brown adipose tissue (BAT) activity, key indicators of thermogenesis, without significantly affecting heart rate at effective doses. Isoprenaline also stimulates these thermogenic processes but is less selective, causing concurrent chronotropic effects.[1][2]
Table 3: In Vivo Efficacy of this compound in Rats
| Parameter | Route of Administration | ED50 | Cardiovascular Effect |
| Oxygen Consumption | Oral | 0.04 mg/kg | No chronotropic effects at this dose |
| BAT GDP-Binding | Oral | 0.15 mg/kg | No chronotropic effects at this dose |
Data sourced from Holloway et al., 1991.[1][2]
Signaling Pathways and Experimental Workflows
The distinct physiological outcomes of this compound and isoprenaline stem from their differential activation of β-adrenoceptor subtypes, which all primarily couple to the Gs signaling pathway.
Caption: Differential receptor activation by this compound and Isoprenaline.
Caption: Workflow for in vivo comparison of this compound and Isoprenaline.
Experimental Protocols
In Vivo Assessment of Thermogenesis and Cardiovascular Effects in Rats
Objective: To compare the effects of this compound and isoprenaline on whole-body oxygen consumption (a measure of thermogenesis) and heart rate.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are individually housed and acclimatized to metabolic cages that allow for the continuous measurement of oxygen consumption.
-
Baseline Measurement: After a stabilization period, baseline oxygen consumption and heart rate (monitored via telemetry implants) are recorded for at least one hour.
-
Compound Administration: Animals are divided into three groups: Vehicle control, this compound, and Isoprenaline (positive control). Compounds are administered orally (p.o.) or via intraperitoneal injection (i.p.). A range of doses for each compound should be tested to establish a dose-response relationship.
-
Data Collection: Oxygen consumption and heart rate are continuously monitored for several hours post-administration.
-
BAT Activity (Optional): At the end of the experiment, animals can be euthanized, and interscapular brown adipose tissue harvested. Mitochondria are isolated, and guanosine diphosphate (GDP) binding assays are performed to quantify BAT thermogenic activity. An increase in GDP binding is indicative of BAT activation.
-
Analysis: The change in oxygen consumption and heart rate from baseline is calculated for each group. ED50 values for the thermogenic response and the dose at which significant chronotropic effects occur are determined.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional potency and efficacy of this compound and isoprenaline at specific β-adrenoceptor subtypes.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single subtype of the human β-adrenoceptor (β1, β2, or β3) are cultured to near confluence in 96-well plates.
-
Assay Preparation: On the day of the experiment, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are incubated for a short period.
-
Agonist Stimulation: Cells are treated with increasing concentrations of either this compound or isoprenaline. A vehicle control is also included. The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: The stimulation is terminated, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP level against the logarithm of the agonist concentration. The pEC50 (a measure of potency) and Emax (a measure of maximal efficacy) are calculated using non-linear regression. The intrinsic activity of this compound is determined relative to the maximal response produced by the full agonist, isoprenaline.
By employing these experimental designs and understanding the distinct pharmacological profiles, researchers can effectively use isoprenaline as a positive control to unequivocally demonstrate the β3-selective thermogenic activity of this compound, free from the confounding cardiovascular effects of non-selective β-agonism.
References
- 1. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ZD-7114 in Different Rodent Strains: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ZD-7114, a selective β3-adrenergic receptor agonist, across different rodent strains based on available experimental data. This compound has been investigated for its potential therapeutic effects on energy balance and metabolism. Understanding its comparative efficacy in various preclinical models is crucial for advancing research and development in this area.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the key quantitative data on the effects of this compound in obese fa/fa Zucker rats, Sprague-Dawley rats, and Wistar rats. It is important to note that these data are synthesized from separate studies and direct comparative investigations have not been identified. Differences in experimental protocols should be considered when interpreting these results.
Table 1: Effects of this compound on Body Weight and Food Intake
| Rodent Strain | Treatment Details | Change in Body Weight | Change in Food Intake | Reference |
| Obese fa/fa Zucker Rat | 3 mg/kg/day in drinking water for 5 weeks | Significantly reduced weight gain | No effect | [1] |
| Sprague-Dawley Rat | 2 mg/kg/day orally for 18 days | Not reported | No change in total calories consumed | [2] |
Table 2: Effects of this compound on Brown Adipose Tissue (BAT) Thermogenesis
| Rodent Strain | Treatment Details | Effect on BAT Mitochondrial GDP Binding | Other Thermogenic Effects | Reference |
| Obese fa/fa Zucker Rat | 3 mg/kg/day in drinking water for 1 and 5 weeks | Activated (quantitative data not specified) | Markedly activated brown fat thermogenesis | [1] |
| Sprague-Dawley Rat | 2 mg/kg/day orally for 18 days | Increased (P < 0.001 for total binding per lobe; P < 0.01 per mg of protein) | Not reported | [2] |
| Rat (unspecified strain) | Single oral dose | ED50: 0.15 mg/kg | Stimulated whole-body oxygen consumption (ED50: 0.04 mg/kg, p.o.) | [3][4] |
Table 3: Cardiovascular and Metabolic Effects of this compound
| Rodent Strain | Treatment Details | Effect on Heart Rate | Effect on Plasma Insulin & Glucose | Effect on Lipolysis | Reference |
| Rat (unspecified strain) | Single oral dose (up to 0.15 mg/kg) | No chronotropic effects at thermogenic doses | Not reported | Not reported | [3][4] |
| Obese fa/fa Zucker Rat | 3 mg/kg/day in drinking water for 5 weeks | Not reported | No effect on plasma insulin or glucose | Not reported | [1] |
| Wistar Rat | In vitro (isolated white adipocytes) | Not applicable | Not applicable | The acid metabolite (ZM215001) is a partial agonist of lipolysis | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the design of future studies.
Study in Obese fa/fa Zucker Rats[1]
-
Animals: Male obese (fa/fa) Zucker rats.
-
Drug Administration: this compound was administered in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg.
-
Duration: The study involved measurements after 1 day, 1 week, and 5 weeks of treatment.
-
Parameters Measured:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Brown Adipose Tissue (BAT) Thermogenesis: Assessed by measuring the binding of guanosine diphosphate (GDP) to BAT mitochondria.
-
Metabolic Parameters: Plasma levels of insulin, glucose, and leptin were analyzed.
-
Gene Expression: Expression of preproneuropeptide Y (preproNPY) mRNA in the arcuate nucleus and preprocorticotropin-releasing factor (CRF) mRNA in the paraventricular nucleus were measured by in situ hybridization.
-
Study in Sprague-Dawley Rats[2]
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered orally at a dose of 2 mg/kg/day.
-
Duration: 18 days.
-
Parameters Measured:
-
Macronutrient Selection and Energy Intake: Rats were maintained on a free-feeding self-selection paradigm with separate diets of carbohydrate, fat, and protein. Total caloric intake and preference for each macronutrient were monitored.
-
Brown Adipose Tissue (BAT) Thermogenesis: The binding of [3H]GDP to BAT mitochondria was measured to assess thermogenic activation.
-
Study in Wistar Rats (In Vitro)[5]
-
Model: Isolated white adipocytes from male Wistar rats.
-
Compound Tested: ZM215001, the acid metabolite of this compound.
-
Methodology: The effect of ZM215001 on lipolysis was characterized by measuring the rate of free fatty acid release from the isolated adipocytes. Its agonist properties were compared to the non-selective β-adrenoceptor agonist isoprenaline and the β3-adrenoceptor-selective agonist BRL 37344.
Mandatory Visualization
Signaling Pathway of this compound (β3-Adrenergic Receptor Agonist)
Caption: this compound activates the β3-adrenergic receptor signaling cascade.
Experimental Workflow for a Comparative Efficacy Study
Caption: A generalized workflow for comparing this compound efficacy in rodents.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acid metabolite of ZD7114 is a partial agonist of lipolysis mediated by the rat beta 3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-7114: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of ZD-7114, a known β3-adrenergic receptor agonist, across various adrenergic receptor subtypes. The data presented herein is compiled from peer-reviewed studies to facilitate an objective assessment of its selectivity profile.
Summary of Cross-Reactivity Data
This compound is a potent and selective agonist for the β3-adrenergic receptor. However, like many pharmacological agents, it exhibits some degree of cross-reactivity with other related receptors. The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at human β1, β2, and β3-adrenergic receptors. Additionally, evidence for its interaction with α1-adrenergic receptors is presented.
Beta-Adrenergic Receptor Selectivity
The primary mechanism of action for this compound is the activation of β3-adrenergic receptors, which are coupled to the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Its selectivity has been quantitatively assessed against β1 and β2-adrenergic receptors, which also couple to Gαs.
Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors
| Adrenergic Receptor Subtype | pKi (mean ± SEM) |
| β1 | < 4.5 |
| β2 | < 4.5 |
| β3 | 6.3 ± 0.07 |
| Data sourced from whole-cell radioligand binding assays using [3H]-CGP 12177 in CHO-K1 cells stably expressing the human receptor subtypes. |
Table 2: Functional Agonist Potency and Intrinsic Activity of this compound at Human β-Adrenergic Receptors
| Adrenergic Receptor Subtype | pEC50 (mean ± SEM) | Intrinsic Activity (mean ± SEM) |
| β1 | Inactive | 0 |
| β2 | Inactive | 0 |
| β3 | 7.2 ± 0.05 | 0.88 ± 0.03 |
| Data represents the mean from cAMP accumulation assays in CHO-K1 cells. Intrinsic activity is expressed relative to the maximal response of the non-selective agonist, isoprenaline. |
Alpha-Adrenergic Receptor Interaction
Recent studies have indicated that some β3-adrenergic agonists may exert off-target effects at α1-adrenergic receptors. Research on human prostate smooth muscle has demonstrated that this compound can act as an antagonist at α1-adrenoceptors.
At a concentration of 10 µM, this compound was observed to right-shift the concentration-response curves for α1-adrenergic agonists such as phenylephrine, methoxamine, and noradrenaline, indicating competitive antagonism.[3] This effect was shown to be independent of its β3-adrenergic activity.[3] However, a specific binding affinity (Ki) or functional antagonist potency (pA2) for this compound at α1-adrenergic receptor subtypes is not yet available in the published literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (pKi) of this compound for human β1, β2, and β3-adrenergic receptors.
Cell Lines: Stable clonal Chinese Hamster Ovary (CHO-K1) cell lines individually transfected with the human β1, β2, or β3-adrenoceptor.
Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.
Protocol:
-
Cell Culture: CHO-K1 cells expressing the receptor of interest are cultured to confluence in appropriate media.
-
Assay Setup: Whole-cell binding assays are performed in 96-well plates.
-
Competition Binding: Cells are incubated with a fixed concentration of the radioligand [3H]-CGP 12177 and a range of concentrations of the competing ligand (this compound).
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 1–10 µM propranolol).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values are determined and then converted to Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
Objective: To determine the functional potency (pEC50) and intrinsic activity of this compound as an agonist at human β1, β2, and β3-adrenergic receptors.
Cell Lines: Stable clonal CHO-K1 cell lines individually transfected with the human β1, β2, or β3-adrenoceptor.
Protocol:
-
Cell Culture and Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with various concentrations of this compound for a defined period at 37°C. A non-selective agonist like isoprenaline is used as a positive control to determine the maximal response.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a LANCE® cAMP kit or a similar technology.
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration. The pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the intrinsic activity (the maximal effect of the agonist relative to the maximal effect of a full agonist) are calculated from these curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing receptor selectivity.
Caption: Adrenergic Receptor Signaling Pathways.
Caption: Experimental Workflow for Receptor Selectivity.
References
- 1. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of?1-adrenoceptors by?3-adrenergic agonists: Structure-function relations of different agonists in prostate smooth muscle contraction [epub.ub.uni-muenchen.de]
A Comparative Analysis of ZD-7114 and Alternative β3-Adrenergic Agonists: A Guide to Published Findings
This guide provides a comparative overview of the published findings on ZD-7114, a selective β3-adrenergic agonist, and its alternatives, Mirabegron and CL-316,243. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of these compounds in the context of obesity and metabolic disease research.
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical studies on this compound and its alternatives. It is important to note that these data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Effects on Thermogenesis and Energy Expenditure
| Compound | Species | Key Finding | Reported Value |
| This compound | Rat | Stimulation of whole-body oxygen consumption | ED50: 0.04 mg/kg (oral) |
| This compound | Rat | Activation of brown adipose tissue (BAT) mitochondrial GDP-binding | ED50: 0.15 mg/kg (oral) |
| Mirabegron | Human | Increase in resting energy expenditure | ~5-13% increase with 100-200 mg doses |
| CL-316,243 | Rat | Increased 24-hour energy expenditure | - |
Table 2: Effects on Body Weight and Food Intake
| Compound | Species | Effect on Body Weight | Effect on Food Intake |
| This compound | Rat (obese Zucker) | Significantly reduced weight gain | No effect |
| This compound | Rat (Sprague-Dawley) | - | No effect |
| CL-316,243 | Rat (diet-induced obese) | Reduced body weight and adiposity | Decreased |
Experimental Protocols
Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)
Indirect calorimetry is a standard method for assessing energy expenditure by measuring oxygen consumption and carbon dioxide production.
-
Animal Acclimation: Rodents are individually housed in metabolic chambers and allowed to acclimate for a set period.
-
Gas Analysis: The chambers are connected to a gas analysis system that continuously monitors the oxygen and carbon dioxide concentrations of the air entering and leaving the chamber.
-
Data Calculation: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated based on the flow rate of air through the chamber and the differential gas concentrations.
-
Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 values using established equations (e.g., the Weir equation).
Brown Adipose Tissue (BAT) Mitochondrial Isolation and GDP-Binding Assay
This assay measures the activity of uncoupling protein 1 (UCP1), a key mediator of thermogenesis in brown adipose tissue.
-
Tissue Homogenization: Interscapular brown adipose tissue is dissected and homogenized in a cold isolation buffer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the mitochondrial fraction.
-
GDP-Binding: The isolated mitochondria are incubated with radiolabeled GDP ([3H]GDP) in the presence and absence of a high concentration of unlabeled GDP to determine specific binding.
-
Scintillation Counting: The amount of bound radiolabeled GDP is quantified using a scintillation counter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Caption: Workflow for Preclinical Evaluation of β3-Agonists.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of ZD-7114
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the research compound ZD-7114, establishing a clear protocol to minimize risk and ensure compliance with safety regulations.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to prevent its release into the environment. This compound's ecotoxicological properties are not fully characterized, and therefore, it must be handled with the assumption that it could be harmful to aquatic life. Disposal down the drain or in regular solid waste is strictly prohibited.[1][2][3] All waste containing this compound must be segregated, clearly labeled, and disposed of through a certified hazardous waste management service.
Quantitative Data on Related Compounds
To provide context on the potential hazards, the following table summarizes toxicity data for the related compound Gefitinib. This information underscores the importance of cautious handling and disposal.
| Compound | Toxicity Data | Environmental Hazard |
| Gefitinib | Oral (rat) LD50: 2000 mg/kg | Toxic to aquatic organisms with long-term adverse effects.[1][2] |
Experimental Protocol: Standard Disposal Procedure for this compound
This protocol outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing boats, vials).
-
Contaminated Personal Protective Equipment (PPE), such as gloves.
-
Solvent rinses from containers that held this compound.[3]
-
-
Segregate waste based on its physical state (solid or liquid) and chemical compatibility.
-
Solid Waste: Collect unused this compound powder and contaminated disposables in a designated, durable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and the initial solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid waste container. Do not mix with incompatible waste streams.[3]
-
2. Container Management and Labeling:
-
Use appropriate containers: Ensure all waste containers are in good condition and compatible with the waste they will hold.
-
Label containers clearly: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
3. Storage and Accumulation:
-
Designated Storage Area: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and away from general laboratory traffic.
-
Adhere to Accumulation Limits: Follow institutional guidelines regarding the maximum amount of waste that can be accumulated and the time limits for storage.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.
5. Decontamination of Reusable Glassware:
-
Triple Rinse Procedure: Triple rinse any empty containers or glassware that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinseate: The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.[3]
-
Final Cleaning: After triple rinsing, the glassware can be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility.
References
Essential Safety and Logistical Information for Handling ZD-7114
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of ZD-7114, a potent and selective β3-adrenergic agonist used in obesity and diabetes research.[1] Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for handling potent pharmacological compounds in a research setting. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Compound Information
| Property | Data |
| Chemical Name | 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride |
| Synonyms | ZD 7114 hydrochloride, ICI-D7114 |
| CAS Number | 129689-28-7 |
| Molecular Formula | C₂₂H₃₁ClN₂O₆ |
| Molecular Weight | 454.95 g/mol |
| Primary Use | Research on obesity and diabetes as a selective β3-adrenergic agonist.[1] |
| Hazard Classification | Shipped as a non-hazardous chemical, but should be handled with care as a potent compound. |
Personal Protective Equipment (PPE)
Due to the potent pharmacological nature of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following PPE should be utilized at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation. | Protects the eyes and face from accidental splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended, especially when handling concentrated solutions or the solid compound. | Prevents dermal absorption, which is a potential route of exposure for pharmacologically active compounds. |
| Skin & Body Protection | A laboratory coat, long pants, and closed-toe shoes are required. A disposable gown is recommended when handling larger quantities or during procedures with a high splash risk. | Protects the skin from contact with the chemical and prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols may be generated. | Minimizes the risk of inhalation, a primary route of exposure for potent compounds. A risk assessment should be conducted to determine if respiratory protection is necessary for a specific procedure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow should be followed:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify the accessibility and functionality of safety equipment, including an eyewash station and safety shower.
-
Assemble all necessary materials and equipment before beginning the procedure.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of solid this compound and concentrated solutions within a chemical fume hood to control potential airborne particles and vapors.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid compound, use a balance with a draft shield or conduct the weighing in a fume hood.
-
Use dedicated, clearly labeled equipment for handling this compound to prevent cross-contamination.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a pharmacologically active compound, it should be treated as chemical waste.
-
Chemical Waste:
-
Dispose of unused solid this compound and any solutions containing the compound in a designated hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in a designated solid chemical waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container label should be defaced before disposal as non-hazardous waste, in accordance with institutional policies.
-
-
Regulatory Compliance:
-
All disposal activities must adhere to local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
